1-(Cyclobutylcarbonyl)-1,4-diazepane mechanism of action
An In-Depth Technical Guide to the Elucidation of the Mechanism of Action for 1-(Cyclobutylcarbonyl)-1,4-diazepane Abstract The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, with derivatives ex...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Elucidation of the Mechanism of Action for 1-(Cyclobutylcarbonyl)-1,4-diazepane
Abstract
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] This guide outlines a comprehensive, multi-phase strategy for the elucidation of the mechanism of action of a novel compound, 1-(Cyclobutylcarbonyl)-1,4-diazepane. Due to the nascent stage of research on this specific molecule, we will proceed with a well-established hypothetical framework: investigating its potential as a selective antagonist for a G-protein coupled receptor (GPCR), a common target for such scaffolds. This document is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed experimental protocols necessary to systematically characterize a novel chemical entity from initial target engagement to downstream signaling pathway analysis.
Part 1: Introduction and Rationale for Hypothetical Target Selection
1-(Cyclobutylcarbonyl)-1,4-diazepane is a novel chemical entity featuring a 1,4-diazepane core, a heterocyclic motif known for its presence in compounds targeting the central nervous system and other biological systems.[3] The incorporation of a cyclobutylcarbonyl group introduces a lipophilic and conformationally constrained element that can significantly influence binding affinity and selectivity for a biological target.[4][5]
Given the broad biological landscape of 1,4-diazepane derivatives, which includes T-type calcium channel blockers[6] and Factor Xa inhibitors[7], a systematic screening approach is warranted. For the purpose of this guide, we will hypothesize that 1-(Cyclobutylcarbonyl)-1,4-diazepane is a selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). CXCR4 is a GPCR that plays a crucial role in cell migration, hematopoiesis, and immune responses, and its dysregulation is implicated in cancer metastasis and inflammatory diseases. The selection of CXCR4 as a hypothetical target is based on the structural similarities of our compound to known heterocyclic CXCR4 antagonists.
This guide will provide a step-by-step methodology to test this hypothesis, starting from initial binding studies to functional assays and downstream signaling analysis.
Part 2: Phase 1 - Target Engagement and Primary Screening
The initial step in characterizing the mechanism of action is to determine if 1-(Cyclobutylcarbonyl)-1,4-diazepane physically interacts with its hypothesized target, CXCR4. A competitive radioligand binding assay is the gold standard for this purpose.
Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
Scintillation fluid
96-well filter plates
Scintillation counter
Procedure:
Prepare cell membranes from HEK293-CXCR4 cells.
In a 96-well plate, add a constant concentration of [¹²⁵I]SDF-1α.
Add increasing concentrations of 1-(Cyclobutylcarbonyl)-1,4-diazepane or the unlabeled competitor (AMD3100).
Add the cell membrane preparation to initiate the binding reaction.
Incubate at room temperature for a specified time to reach equilibrium.
Terminate the reaction by rapid filtration through the filter plates.
Wash the filters to remove unbound radioligand.
Measure the radioactivity of the bound ligand using a scintillation counter.
Non-specific binding is determined in the presence of a saturating concentration of an unlabeled ligand.
Specific binding is calculated by subtracting non-specific binding from total binding.
The IC50 (concentration of the compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve.
The Ki is calculated from the IC50 using the Cheng-Prusoff equation.
Data Presentation: Hypothetical Binding Affinity Data
Compound
IC50 (nM)
Ki (nM)
1-(Cyclobutylcarbonyl)-1,4-diazepane
50
25
AMD3100 (Positive Control)
10
5
Diagram: Principle of Competitive Radioligand Binding Assay
Caption: Workflow for determining agonist versus antagonist activity.
Part 4: Phase 3 - Downstream Signaling Pathway Analysis
Having hypothetically established 1-(Cyclobutylcarbonyl)-1,4-diazepane as a CXCR4 antagonist, we next investigate its impact on downstream signaling pathways. CXCR4 activation by SDF-1α is known to activate the MAPK/ERK and PI3K/Akt pathways. We will use Western blotting to assess the phosphorylation status of ERK and Akt.
Experimental Protocol: Western Blotting for p-ERK and p-Akt
Objective: To determine if 1-(Cyclobutylcarbonyl)-1,4-diazepane blocks SDF-1α-induced phosphorylation of ERK and Akt.
Materials:
A suitable cell line endogenously expressing CXCR4 (e.g., Jurkat T-cells).
SDF-1α.
1-(Cyclobutylcarbonyl)-1,4-diazepane.
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
Caption: Antagonism of CXCR4 blocks downstream ERK and Akt signaling.
Part 5: Summary and Future Directions
This guide has outlined a systematic, hypothesis-driven approach to elucidate the mechanism of action for 1-(Cyclobutylcarbonyl)-1,4-diazepane. Through a series of well-defined experiments, we have hypothetically characterized this novel compound as a selective CXCR4 antagonist that functions by blocking ligand binding and subsequent downstream signaling through the PI3K/Akt and MAPK/ERK pathways.
Future Directions would include:
Selectivity Profiling: Screening the compound against a panel of other GPCRs and relevant off-targets to confirm its selectivity for CXCR4.
In Vivo Target Validation: Assessing the compound's efficacy in animal models of diseases where CXCR4 is implicated, such as cancer metastasis or inflammatory disorders.
Structural Biology: Co-crystallization of the compound with CXCR4 to understand the precise binding interactions at the molecular level.
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.
By following this structured approach, researchers can efficiently and rigorously characterize the mechanism of action of novel chemical entities, paving the way for their potential development as therapeutic agents.
References
ResearchGate. (2020). 1,4‐Diazepane Ring‐Based Systems | Request PDF. [Link]
Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]
PubMed. (2010). Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. [Link]
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. [Link]
PubMed. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]
PubMed. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. [Link]
PubMed Central. (n.d.). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. [Link]
PubMed Central. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. [Link]
PubMed. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. [Link]
Application of 1,4-Diazepanes as Factor Xa Inhibitors: A Technical Guide for Drug Development Professionals
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1,4-diazepane scaffolds as potent and selective inhibitors of Factor Xa (FXa)....
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1,4-diazepane scaffolds as potent and selective inhibitors of Factor Xa (FXa). This guide delves into the rationale behind their design, detailed synthetic protocols, robust bioassay methodologies, and interpretation of preclinical data, underpinned by a strong foundation of scientific literature.
Introduction: The Rationale for Targeting Factor Xa with 1,4-Diazepanes
Factor Xa, a serine protease, occupies a pivotal position at the confluence of the intrinsic and extrinsic coagulation cascades, making it a prime target for the development of novel anticoagulants.[1] For every molecule of Factor X activated, over 1,000 molecules of thrombin are generated, highlighting the significant amplification at this step and the therapeutic potential of its inhibition.[1] Direct oral anticoagulants (DOACs) that target FXa have demonstrated significant advantages over traditional therapies like warfarin, including a wider therapeutic window and a reduced need for routine monitoring.[1]
The 1,4-diazepane scaffold has emerged as a promising framework for the design of novel FXa inhibitors.[2] Its seven-membered ring system offers a versatile three-dimensional structure that can be strategically functionalized to interact with the key S1 and S4 binding pockets of the FXa active site.[2] This guide will focus on a potent 1,4-diazepane-based FXa inhibitor, designated as YM-96765, which has an impressive IC50 of 6.8 nM, to illustrate the application of this chemical class.[2]
Synthesis of 1,4-Diazepane-Based Factor Xa Inhibitors: A Step-by-Step Protocol
The synthesis of 1,4-diazepane-based FXa inhibitors is a multi-step process that requires careful control of reaction conditions. The following protocol outlines the synthesis of a representative compound, providing the necessary detail for replication in a laboratory setting.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of 1,4-diazepane based FXa inhibitors.
Protocol 1: Synthesis of the 1,4-Diazepane Core
Step 1: Reductive Amination
To a solution of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone (1.0 eq)[3][4][5] in dichloromethane (DCM), add 1-Boc-hexahydro-1,4-diazepane (1.2 eq).[6][7]
Add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Quench the reaction with saturated sodium bicarbonate solution and extract the aqueous layer with DCM.
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Step 2: Boc Deprotection
Dissolve the product from Step 1 in a 4M solution of HCl in dioxane.
Stir the reaction mixture at room temperature for 2-4 hours.
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the 1,4-diazepane intermediate.
Protocol 2: Final Amide Coupling
To a solution of the deprotected 1,4-diazepane intermediate (1.0 eq) and N-(4-benzoylphenyl)-L-prolinamide (1.1 eq)[2][8][9] in dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA) (3.0 eq).
Add (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) (1.2 eq) and stir the reaction at room temperature for 12-16 hours.
Pour the reaction mixture into water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the final product by column chromatography on silica gel to yield the 1,4-diazepane based Factor Xa inhibitor.
In Vitro Evaluation of Factor Xa Inhibition
The inhibitory potency of the synthesized 1,4-diazepane derivatives against Factor Xa is determined using a chromogenic assay. This is complemented by clotting assays such as the Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) to assess the overall anticoagulant effect in plasma.
Diagram of the In Vitro Assay Workflow
Caption: Workflow for the in vitro evaluation of 1,4-diazepane based FXa inhibitors.
Protocol 3: Chromogenic Factor Xa Inhibition Assay
Prepare a solution of human Factor Xa in a suitable buffer (e.g., Tris-HCl, pH 7.4).
In a 96-well plate, add the buffer, the synthesized 1,4-diazepane inhibitor at various concentrations, and the Factor Xa solution.
Incubate the plate at 37°C for a specified period (e.g., 10 minutes).
Add a chromogenic substrate for Factor Xa (e.g., S-2222).
Measure the absorbance at 405 nm at regular intervals using a microplate reader.
Calculate the initial rate of substrate hydrolysis.
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]
Protocol 4: Prothrombin Time (PT) Assay
Prepare citrated human plasma.
Incubate the plasma with the 1,4-diazepane inhibitor at various concentrations at 37°C for a specified time.
Add a thromboplastin reagent to initiate coagulation.
Measure the time taken for clot formation using a coagulometer.
The prolongation of the clotting time is indicative of the anticoagulant activity.
Protocol 5: Activated Partial Thromboplastin Time (aPTT) Assay
Prepare citrated human plasma.
Incubate the plasma with the 1,4-diazepane inhibitor at various concentrations and a contact activator (e.g., silica) at 37°C.
Add calcium chloride to initiate coagulation.
Measure the time taken for clot formation using a coagulometer.
The prolongation of the clotting time reflects the inhibition of the intrinsic and common coagulation pathways.
In Vivo Assessment of Antithrombotic Efficacy
The in vivo efficacy of the 1,4-diazepane-based FXa inhibitors is evaluated in established animal models of thrombosis. The ferric chloride-induced thrombosis model in rats is a widely used and reliable method to assess the antithrombotic potential of new chemical entities.[11][12]
Diagram of the In Vivo Experimental Workflow
Caption: Workflow for the in vivo evaluation of antithrombotic efficacy.
Protocol 6: Rat Ferric Chloride-Induced Carotid Artery Thrombosis Model
Administer the 1,4-diazepane inhibitor or vehicle to rats via the desired route (e.g., oral gavage or intravenous injection).
After a specified pretreatment time, anesthetize the animals.
Surgically expose the carotid artery.
Apply a filter paper saturated with a ferric chloride solution (e.g., 10-20%) to the adventitial surface of the artery for a defined period (e.g., 5-10 minutes) to induce endothelial injury and subsequent thrombosis.[13][14]
After a set time, excise the thrombosed arterial segment and remove the thrombus.
Determine the wet weight of the thrombus.
Compare the thrombus weight in the treated groups to the vehicle control group to determine the percentage of inhibition of thrombosis.
Structure-Activity Relationship (SAR) and Data Presentation
Systematic modification of the 1,4-diazepane scaffold and its substituents is crucial for optimizing FXa inhibitory activity and pharmacokinetic properties. The 1,4-diazepane moiety is designed to interact with the S4 aryl-binding domain of the FXa active site.[2]
Key SAR Insights:
P1 Group: The nature of the substituent at the P1 position, which interacts with the S1 pocket of FXa, is critical for potency. A basic group, such as an amidine or a guanidine, is often employed to form a salt bridge with the aspartate residue (Asp189) at the bottom of the S1 pocket.
P4 Group: The substituent at the P4 position, interacting with the S4 pocket, influences both potency and selectivity. Aromatic or heteroaromatic groups are typically favored to engage in hydrophobic and pi-stacking interactions within the S4 pocket. The 1,4-diazepane ring itself serves as a key part of the P4-binding element.[2]
Linker: The linker connecting the P1 and P4 moieties plays a role in orienting the functional groups correctly within the active site.
Data Presentation:
The following table summarizes the key in vitro and in vivo data for a representative 1,4-diazepane FXa inhibitor, YM-96765.[2]
Compound
FXa IC50 (nM)
Prothrombin Time (PT) Doubling Concentration (µM)
aPTT Doubling Concentration (µM)
In Vivo Antithrombotic Efficacy (ED50, mg/kg, p.o. in rat model)
YM-96765
6.8
0.85
1.2
0.54
Pharmacokinetic and Pharmacodynamic Considerations
A thorough understanding of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of 1,4-diazepane-based FXa inhibitors is essential for their development as clinical candidates. Key parameters to evaluate include oral bioavailability, plasma half-life, clearance, and the relationship between plasma concentration and anticoagulant effect.[15][16]
Conclusion
The 1,4-diazepane scaffold represents a promising platform for the design of novel, potent, and selective Factor Xa inhibitors. This guide has provided a detailed overview of the synthetic strategies, in vitro and in vivo evaluation protocols, and key structure-activity relationships for this class of compounds. By following these established methodologies, researchers can effectively advance the development of 1,4-diazepane-based anticoagulants from the laboratory to preclinical and, ultimately, clinical investigation.
Application Notes and Protocols for the Evaluation of 1-(Cyclobutylcarbonyl)-1,4-diazepane in CNS Drug Development
Introduction: The Rationale for Investigating 1-(Cyclobutylcarbonyl)-1,4-diazepane for CNS Applications The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Rationale for Investigating 1-(Cyclobutylcarbonyl)-1,4-diazepane for CNS Applications
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant activity in the central nervous system (CNS). Derivatives of this seven-membered heterocycle have demonstrated a wide range of pharmacological effects, including antipsychotic, anxiolytic, anticonvulsant, and neuroprotective properties.[1][2][3] The versatility of the 1,4-diazepane ring system allows for substitutions at the N1 and N4 positions, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile.
This document outlines a comprehensive strategy for the synthesis and preclinical evaluation of a novel derivative, 1-(Cyclobutylcarbonyl)-1,4-diazepane. The incorporation of a cyclobutylcarbonyl moiety is a deliberate design choice aimed at potentially enhancing metabolic stability and improving blood-brain barrier (BBB) penetration, key challenges in the development of CNS therapeutics.[4][5] The puckered structure of the cyclobutane ring can also introduce favorable conformational constraints, potentially leading to increased target affinity and selectivity.[4][5]
These application notes are intended for researchers, scientists, and drug development professionals. They provide a detailed roadmap for the chemical synthesis, in vitro characterization, and in vivo assessment of 1-(Cyclobutylcarbonyl)-1,4-diazepane, with the ultimate goal of elucidating its potential as a novel CNS drug candidate. The protocols are designed to be self-validating, with integrated quality control steps to ensure the generation of robust and reproducible data.
Part 1: Synthesis and Physicochemical Characterization
A critical first step in the evaluation of any novel compound is its efficient synthesis and thorough physicochemical characterization. The proposed synthetic route for 1-(Cyclobutylcarbonyl)-1,4-diazepane is based on established amide coupling reactions.
Proposed Synthetic Pathway
The synthesis of 1-(Cyclobutylcarbonyl)-1,4-diazepane can be readily achieved through the acylation of a mono-protected 1,4-diazepane derivative, followed by deprotection. A plausible and efficient route is outlined below.
Caption: Proposed synthetic route for 1-(Cyclobutylcarbonyl)-1,4-diazepane.
Step 1: Synthesis of tert-butyl 1,4-diazepane-1-carboxylate
Dissolve 1,4-diazepane (1.0 eq) in DCM in a round-bottom flask and cool to 0°C in an ice bath.
Add TEA (1.1 eq) to the solution.
Slowly add a solution of Di-tert-butyl dicarbonate (1.0 eq) in DCM to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, wash the reaction mixture with water and then brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 1,4-diazepane-1-carboxylate.
Step 2: Synthesis of tert-butyl 4-(cyclobutylcarbonyl)-1,4-diazepane-1-carboxylate
Dissolve tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) and TEA (1.2 eq) in DCM and cool to 0°C.
Add cyclobutanecarbonyl chloride (1.1 eq) dropwise to the solution.
Allow the reaction to warm to room temperature and stir for 4-6 hours.
Monitor the reaction by TLC.
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
The crude product can be used in the next step without further purification if it is of sufficient purity.
Step 3: Synthesis of 1-(Cyclobutylcarbonyl)-1,4-diazepane (Target Compound)
Dissolve the crude tert-butyl 4-(cyclobutylcarbonyl)-1,4-diazepane-1-carboxylate in DCM.
Add TFA (5-10 eq) to the solution and stir at room temperature for 2-4 hours.
Monitor the deprotection by TLC.
Upon completion, concentrate the reaction mixture under reduced pressure.
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize excess TFA.
Extract the aqueous layer with DCM.
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 1-(Cyclobutylcarbonyl)-1,4-diazepane.
Further purification can be achieved by recrystallization or column chromatography if necessary.
Physicochemical Characterization
A thorough characterization of the synthesized compound is essential to confirm its identity, purity, and key physicochemical properties that influence its biological activity.
Parameter
Method
Purpose
Identity Confirmation
¹H NMR, ¹³C NMR, Mass Spectrometry (MS)
To confirm the chemical structure of the synthesized compound.
Purity Assessment
High-Performance Liquid Chromatography (HPLC)
To determine the purity of the final compound, which should be >95% for biological assays.
Solubility
Kinetic and Thermodynamic Solubility Assays
To determine the solubility in aqueous buffers (e.g., PBS) and biorelevant media, which is critical for in vitro and in vivo studies.
Lipophilicity (LogP/LogD)
HPLC-based or shake-flask methods
To predict the compound's ability to cross cell membranes and the blood-brain barrier.
Chemical Stability
Stability testing in various buffers (pH 2.0, 7.4, 9.0) and in the presence of light
To assess the compound's stability under conditions relevant to storage and biological testing.
Part 2: In Vitro Evaluation for CNS Drug Properties
The in vitro evaluation of 1-(Cyclobutylcarbonyl)-1,4-diazepane is designed as a screening cascade to assess its drug-like properties, with a focus on its potential for CNS applications.
Caption: In vitro screening cascade for CNS drug candidates.
Protocol: In Vitro Blood-Brain Barrier Permeability using a Cell-Based Model
Rationale: The ability of a compound to cross the BBB is a prerequisite for its efficacy in the CNS. Cell-based in vitro BBB models, such as those using the hCMEC/D3 human cerebral microvascular endothelial cell line, provide a more biologically relevant prediction of BBB permeability compared to artificial membrane assays.[6][7]
Materials: hCMEC/D3 cells, Transwell® inserts, cell culture medium, test compound, Lucifer yellow, reference compounds (e.g., caffeine for high permeability, atenolol for low permeability), LC-MS/MS for quantification.
Procedure:
Seed hCMEC/D3 cells on the apical side of Transwell® inserts and culture until a confluent monolayer is formed.
Monitor the integrity of the cell monolayer by measuring the transendothelial electrical resistance (TEER) and the permeability of a paracellular marker (Lucifer yellow).
On the day of the experiment, replace the medium in the apical and basolateral chambers with fresh assay buffer.
Add the test compound and reference compounds to the apical chamber (donor compartment).
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber (receiver compartment).
Quantify the concentration of the compounds in the donor and receiver compartments using LC-MS/MS.
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀)
where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Data Interpretation:
Papp (x 10⁻⁶ cm/s)
Predicted BBB Permeability
> 5
High
2 - 5
Medium
< 2
Low
Protocol: Sigma Receptor Binding Assays
Rationale: Many 1,4-diazepane derivatives have shown affinity for sigma receptors (σ1 and σ2), which are implicated in various neurological and psychiatric disorders.[3][8] Determining the binding affinity of 1-(Cyclobutylcarbonyl)-1,4-diazepane for these receptors is a key step in elucidating its mechanism of action.
Materials: Membranes from cells expressing human σ1 or σ2 receptors, radioligand (e.g., [³H]-(+)-pentazocine for σ1, [³H]-DTG for σ2), test compound, non-specific binding control (e.g., haloperidol), scintillation fluid, filter plates, scintillation counter.
Procedure:
Prepare a series of dilutions of the test compound.
In a 96-well plate, incubate the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
Incubate at room temperature for a specified time (e.g., 120 minutes).
Terminate the binding reaction by rapid filtration through filter plates.
Wash the filters to remove unbound radioligand.
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
Calculate the percentage of specific binding for each concentration of the test compound.
Determine the Ki (inhibitory constant) by non-linear regression analysis using the Cheng-Prusoff equation.
Data Interpretation: A lower Ki value indicates a higher binding affinity. Compounds with Ki values in the nanomolar range are generally considered potent binders.
Part 3: In Vivo Evaluation
Promising candidates from in vitro screening should be advanced to in vivo studies to assess their pharmacokinetic profile, efficacy in animal models of CNS disorders, and safety.
Pharmacokinetic Studies
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism is crucial for determining its dosing regimen and predicting its therapeutic window.
Procedure:
Administer 1-(Cyclobutylcarbonyl)-1,4-diazepane to rodents (e.g., rats or mice) via intravenous (IV) and oral (PO) routes.
Collect blood samples at various time points.
For CNS distribution, collect brain tissue at the end of the study.
Analyze the concentration of the compound in plasma and brain homogenates using LC-MS/MS.
Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Determine the brain-to-plasma ratio to assess BBB penetration.
Efficacy Studies in Animal Models
The choice of animal model will depend on the primary pharmacodynamic activity observed in vitro. Given the potential of 1,4-diazepane derivatives to act as anxiolytics or antipsychotics, the following models are suggested.
3.2.1 Elevated Plus Maze (for Anxiolytic Activity)
Rationale: This is a widely used behavioral assay to screen for anxiolytic drugs. Anxiolytic compounds typically increase the time spent in the open arms of the maze.
Procedure:
Administer the test compound or vehicle to mice.
After a specified pretreatment time, place each mouse in the center of the elevated plus maze.
Record the time spent in the open and closed arms of the maze for 5 minutes.
Analyze the data to determine if the test compound significantly increases the time spent in the open arms compared to the vehicle control.
3.2.2 Prepulse Inhibition of Startle (for Antipsychotic Activity)
Rationale: Prepulse inhibition (PPI) is a measure of sensorimotor gating that is deficient in schizophrenic patients. Antipsychotic drugs can restore this deficit in animal models.
Procedure:
Induce a PPI deficit in rats using a psychostimulant (e.g., apomorphine or PCP).
Administer the test compound or vehicle.
Place the animals in a startle chamber and present a series of acoustic startle stimuli, some of which are preceded by a weaker prepulse.
Measure the startle response and calculate the percentage of PPI.
Determine if the test compound can reverse the psychostimulant-induced PPI deficit.
Part 4: Conclusion and Future Directions
The systematic evaluation of 1-(Cyclobutylcarbonyl)-1,4-diazepane, as outlined in these application notes, will provide a comprehensive understanding of its potential as a CNS drug candidate. The data generated from these studies will enable a data-driven decision on whether to advance the compound into more extensive preclinical development, including toxicology studies and IND-enabling research. The modular nature of the 1,4-diazepane scaffold also allows for further structure-activity relationship (SAR) studies to optimize the lead compound for improved potency, selectivity, and pharmacokinetic properties.
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Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. (2023). Journal of the American Chemical Society. [Link]
Plasma binding and transport of diazepam across the blood-brain barrier. No evidence for in vivo enhanced dissociation. (1995). Journal of Clinical Investigation. [Link]
Solid-phase synthesis of 6,7-cycloalkane-fused 1,4-diazepane-2,5-diones via a cyclization/release strategy. (2000). Tetrahedron Letters. [Link]
Impacts of Drug Interactions on Pharmacokinetics and the Brain Transporters: A Recent Review of Natural Compound-Drug Interactions in Brain Disorders. (2022). Pharmaceutics. [Link]
Process for the preparation of suvorexant and intermediates useful in the synthesis of suvorexant. (2015).
In Vitro Safety Pharmacology Study on Central Nervous System. Creative Biolabs. [Link]
Diazepam permeability in control and epileptic dynamic in vitro blood–brain barrier (DIV-BBB). (2007). Epilepsy Research. [Link]
Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (2018). The Open Medicinal Chemistry Journal. [Link]
Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate. (2012). ACS Medicinal Chemistry Letters. [Link]
Application Notes and Protocols for High-Throughput Screening of 1,4-Diazepane Libraries
For Researchers, Scientists, and Drug Development Professionals Abstract The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with therap...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with therapeutic potential across various disease areas, including oncology, neuroscience, and infectious diseases.[1][2] High-throughput screening (HTS) of 1,4-diazepane libraries offers a powerful approach to systematically explore the chemical space occupied by these seven-membered heterocycles and identify novel hit compounds for drug discovery programs. This guide provides a comprehensive overview and detailed protocols for the successful execution of HTS campaigns targeting 1,4-diazepane libraries, from initial library design and preparation to robust hit validation and data analysis.
Introduction: The Significance of 1,4-Diazepane Scaffolds in Drug Discovery
1,4-Diazepane derivatives have garnered significant attention in pharmaceutical research due to their diverse pharmacological activities. These include, but are not limited to, anticancer, antipsychotic, anxiolytic, anticonvulsant, antibacterial, and antifungal properties. The conformational flexibility of the seven-membered ring allows for diverse spatial arrangements of substituents, enabling these molecules to interact with a wide range of biological targets.[2]
The advent of diversity-oriented synthesis (DOS) has enabled the creation of large and structurally diverse 1,4-diazepane libraries.[3][4] DOS strategies facilitate the exploration of vast chemical space, increasing the probability of identifying novel bioactive compounds.[4] High-throughput screening provides the means to efficiently interrogate these libraries against specific biological targets or in phenotypic assays.[5]
This document serves as a practical guide for researchers embarking on HTS campaigns with 1,4-diazepane libraries, offering insights into best practices and detailed methodologies to ensure the generation of high-quality, actionable data.
Designing and Preparing a High-Quality 1,4-Diazepane Screening Library
The success of any HTS campaign is fundamentally dependent on the quality of the compound library.[6] For 1,4-diazepane libraries, a key consideration is the synthetic strategy employed to maximize structural diversity and ensure drug-like properties.
Synthetic Strategies for Library Generation
Multicomponent reactions (MCRs) are a powerful tool for the rapid assembly of complex molecules from simple starting materials in a single step, making them ideal for generating diverse libraries.[7] The Ugi four-component reaction (Ugi-4CR), for instance, can be adapted to produce a wide array of 1,4-benzodiazepine scaffolds with multiple points of diversity.[7] Modular synthetic approaches, where different building blocks can be systematically combined, also allow for the creation of diverse piperazine, 1,4-diazepane, and 1,5-diazocane scaffolds.[3]
Library Quality Control
A high-quality screening library should be optimized for structural diversity and possess drug-like properties. All compounds should adhere to established medicinal chemistry principles, such as Lipinski's Rule of Five, to enhance the likelihood of downstream success. It is also crucial to eliminate problematic compounds, including those with reactive or unstable functional groups.[8]
Table 1: Key Quality Control Parameters for a 1,4-Diazepane Screening Library
Parameter
Recommendation
Rationale
Purity
>90%
Ensures that observed activity is due to the intended compound.
Identity Confirmation
LC-MS and/or NMR
Verifies the correct chemical structure.
Solubility
Adequate in assay buffer (typically containing DMSO)
Prevents compound precipitation and false-negative results.
Structural Diversity
High scaffold diversity
Increases the probability of finding hits against a variety of targets.
Drug-like Properties
Conforms to Lipinski's Rule of Five
Enhances the potential for lead-likeness and oral bioavailability.
Absence of PAINS
Filtered for Pan-Assay Interference Compounds
Reduces the rate of false positives from non-specific activity.[9]
High-Throughput Screening Workflow
A typical HTS campaign follows a structured workflow designed to efficiently identify and validate true hits from a large compound library.[10]
Figure 2: Workflow for Mechanism of Action Elucidation.
Conclusion
High-throughput screening of 1,4-diazepane libraries is a valuable strategy for the discovery of novel therapeutic agents. By combining thoughtful library design, robust assay development, and a rigorous hit validation cascade, researchers can efficiently identify and advance promising lead compounds. The protocols and principles outlined in this guide provide a solid framework for conducting successful HTS campaigns and unlocking the full therapeutic potential of the 1,4-diazepane scaffold.
References
Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (2019). ACS Medicinal Chemistry Letters. [Link]
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (2014). Current Protocols in Chemical Biology. [Link]
Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. (2012). ACS Combinatorial Science. [Link]
Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. (2020). Molecules. [Link]
An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. (2011). Bioinformatics. [Link]
A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. (2014). Organic & Biomolecular Chemistry. [Link]
1,4‐Diazepane Ring‐Based Systems. Request PDF - ResearchGate. [Link]
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Screening of Big Pharma's Library against Various in-house Biological Targets. (2022). Molecules. [Link]
DIVERSITY-ORIENTED SYNTHESIS. David Spring's group. [Link]
Naphthoquinone fused diazepines targeting hyperamylasemia: potential therapeutic agents for diabetes and cancer. (2024). Future Medicinal Chemistry. [Link]
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]
Accessing five- and seven-membered phosphorus-based heterocycles via cycloaddition reactions of azophosphines. (2022). Dalton Transactions. [Link]
SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. (2020). KNIME. [Link]
Synthesis and biological evaluation of benzo[b]furo[3,4-e]d[1][7]iazepin-1-one derivatives as anti-cancer agents. (2018). Bioorganic Chemistry. [Link]
High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. (2015). PLOS One. [Link]
Diversity-oriented synthesis of 1,3-benzodiazepines. (2017). Tetrahedron. [Link]
Examples of seven‐membered ring heterocycles prepared under flow conditions. ResearchGate. [Link]
High throughput screening of small molecule library: procedure, challenges and future. (2016). MOJ Proteomics & Bioinformatics. [Link]
Machine Learning-Driven Data Valuation for Optimizing High-Throughput Screening Pipelines. (2024). Journal of Chemical Information and Modeling. [Link]
KU-HTS Compound Libraries. High Throughput Screening Laboratory. [Link]
Synthesis and biological evaluation of benzo[b]furo[3,4-e]d[1][7]iazepin-1-one derivatives as anti-cancer agents. ResearchGate. [Link]
Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. (2024). European Journal of Medicinal Chemistry. [Link]
Screening platform - Libraries. Rudjer Boskovic Institute. [Link]
Editorial: Five-membered heterocycles: synthesis and applications. (2024). Frontiers in Chemistry. [Link]
Design and Diversity Analysis of Chemical Libraries in Drug Discovery. Bentham Science. [Link]
Application Note: A Multi-faceted Approach to the Analytical Characterization of 1-(Cyclobutylcarbonyl)-1,4-diazepane
Abstract This document provides a comprehensive guide to the analytical methods for the structural elucidation and purity assessment of 1-(Cyclobutylcarbonyl)-1,4-diazepane. As a novel derivative of the 1,4-diazepane sca...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide to the analytical methods for the structural elucidation and purity assessment of 1-(Cyclobutylcarbonyl)-1,4-diazepane. As a novel derivative of the 1,4-diazepane scaffold, a core structure in many biologically active compounds, rigorous and reliable characterization is paramount for its application in research and drug development.[1][2] This application note details integrated protocols for chromatographic and spectroscopic analysis. The methodologies are grounded in established principles for the analysis of N-acyl amines and heterocyclic compounds, and are designed to be validated in accordance with ICH Q2(R1) guidelines to ensure data integrity and regulatory compliance.[3][4]
Introduction: The Need for Robust Characterization
1-(Cyclobutylcarbonyl)-1,4-diazepane is a tertiary amide built upon a seven-membered diazepane ring. The 1,4-diazepine nucleus is a significant pharmacophore, with derivatives exhibiting a wide array of biological activities, including anticonvulsant, antianxiety, and sedative properties.[1] Given the therapeutic potential of such scaffolds, the unambiguous confirmation of the chemical structure, identity, and purity of any new analogue is a critical first step in the drug discovery and development pipeline.
The analytical strategy outlined herein provides a multi-technique workflow to deliver a comprehensive characterization profile of the target molecule. This approach ensures not only the confirmation of the primary structure but also the identification and quantification of potential process-related impurities or degradants.
Caption: A logical workflow for the comprehensive characterization of a novel compound.
Chromatographic Methods for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile small molecules. For a tertiary amine like 1-(Cyclobutylcarbonyl)-1,4-diazepane, a reversed-phase method is most appropriate.
2.1. Expertise & Causality: Method Development Rationale
The lack of a strong chromophore in the aliphatic structure of 1-(Cyclobutylcarbonyl)-1,4-diazepane necessitates detection at lower UV wavelengths (e.g., 200-215 nm), where the amide bond exhibits absorbance. A C18 stationary phase is selected for its versatility in retaining moderately polar compounds. The mobile phase, a gradient of acetonitrile in water with a small amount of acid (e.g., formic acid or trifluoroacetic acid), serves a dual purpose: it ensures good peak shape by protonating any residual amine functionalities and provides protons for efficient ionization in mass spectrometry.
In cases of poor UV absorbance, derivatization with agents like dansyl chloride can be employed to attach a fluorophore, significantly enhancing detection sensitivity.[5][6] However, this adds complexity and is typically reserved for trace-level analysis.
2.2. Protocol: Reversed-Phase HPLC-UV for Purity Determination
Instrumentation: HPLC or UPLC system with a UV/Vis or Diode Array Detector (DAD).
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
Chromatographic Conditions:
Parameter
Recommended Setting
Rationale
Column
C18, 2.1 x 100 mm, 1.8 µm
High-efficiency separation for baseline resolution of impurities.
Mobile Phase A
0.1% Formic Acid in Water
Acid modifier for improved peak shape.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Organic solvent for elution.
Gradient
5% B to 95% B over 10 minutes
Broad gradient to elute impurities with a wide polarity range.
Flow Rate
0.4 mL/min
Appropriate for the column dimensions.
Column Temp.
40 °C
Reduces viscosity and improves peak symmetry.
Detection
205 nm
Wavelength for detecting the amide carbonyl chromophore.
This protocol must be validated to be considered trustworthy.[3] The validation should demonstrate:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: A linear relationship between concentration and detector response over a defined range.
Accuracy & Precision: Closeness of test results to the true value and the degree of scatter between a series of measurements, respectively.
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with suitable precision and accuracy.[8]
Robustness: Capacity to remain unaffected by small, deliberate variations in method parameters.[4]
Spectroscopic Methods for Structural Elucidation
A combination of spectroscopic techniques is required to confirm the molecular structure of 1-(Cyclobutylcarbonyl)-1,4-diazepane.
3.1. Mass Spectrometry (MS) for Molecular Weight Confirmation
Rationale: Electrospray Ionization (ESI) is the preferred method for this molecule as it is a soft ionization technique suitable for polar compounds, minimizing fragmentation and clearly showing the protonated molecular ion [M+H]⁺.
Instrumentation: Couple the HPLC system described in Section 2.2 to a single quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.
Ionization Mode: Positive Ion Mode. The two nitrogen atoms in the diazepane ring are readily protonated.
Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
Expected Result: The theoretical monoisotopic mass of C10H18N2O is 182.1419. The primary ion observed should be the [M+H]⁺ adduct at m/z 183.1497. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million (ppm).
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure
Rationale: NMR is the most powerful tool for unambiguous structural determination. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. 2D NMR experiments (e.g., COSY, HSQC) are used to establish connectivities. For related diazepine structures, NMR is a standard characterization technique.[8][9][10]
Protocol: ¹H and ¹³C NMR
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d4). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Rationale: FTIR is a rapid technique to confirm the presence of key functional groups. For 1-(Cyclobutylcarbonyl)-1,4-diazepane, the most characteristic feature is the tertiary amide.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
Expected Absorptions:
C=O Stretch (Amide I band): A strong, sharp absorption band between 1680 and 1630 cm⁻¹. This is the most diagnostic peak for this molecule.[11][12]
C-H Stretch: Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.
C-N Stretch: Vibrations in the 1250-1020 cm⁻¹ region.[13]
Absence of N-H Stretch: Critically, there should be no significant absorption bands in the 3500-3300 cm⁻¹ region, confirming the tertiary nature of the amide and the absence of primary/secondary amine impurities.[13][14]
Summary and Conclusion
The analytical characterization of 1-(Cyclobutylcarbonyl)-1,4-diazepane requires an orthogonal set of techniques to provide a complete picture of its identity, structure, and purity. The protocols detailed in this application note, combining HPLC-UV for purity, LC-MS for molecular weight, NMR for structural elucidation, and FTIR for functional group confirmation, constitute a robust and scientifically sound approach. Adherence to these methodologies and the principles of analytical procedure validation will ensure the generation of high-quality, reliable data suitable for advancing research and development objectives.
References
Diazepam quantification in street tablets using benchtop 1H qNMR spectroscopy: method validation and its application. The HRB National Drugs Library. Available at: [Link]
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]
Li, et al. (2019). Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products. ResearchGate. Available at: [Link]
Uddin, M. N. (2015). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Pharmaceutica Analytica Acta. Available at: [Link]
Kintz, P., & Tracqui, A. (1993). A sensitive and selective method for the detection of diazepam and its main metabolites in urine by gas chromatography-tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
Walash, et al. (2023). Utility and greenness appraisal of nuclear magnetic resonance for sustainable simultaneous determination of three 1,4-benzodiazepines and their main impurity 2-amino-5-chlorobenzophenone. PMC - PubMed Central. Available at: [Link]
Gao, et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC - PubMed Central. Available at: [Link]
ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions. ResearchGate. Available at: [Link]
Wang, et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. Available at: [Link]
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]
Wang, et al. (2009). Mass Spectra and Cross-Contribution of Ion Intensity Between Drug Analytes and Their Isotopically Labelled Analogs - Benzodiazepines and Their Derivatives. Forensic Science Review. Available at: [Link]
IR: amines. University of Calgary. Available at: [Link]
Gao, et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. ResearchGate. Available at: [Link]
Patil, et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Fayed, E. A., et al. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica. Available at: [Link]
Gáspár, A., et al. (2024). One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. The Journal of Organic Chemistry. Available at: [Link]
Diazepam. NIST WebBook. National Institute of Standards and Technology. Available at: [Link]
Spectroscopy of Amines. (2024). Chemistry LibreTexts. Available at: [Link]
Van Damme, F., & Du Prez, F. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC Europe. Available at: [Link]
ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbiopharma. Available at: [Link]
Zhang, X., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. Available at: [Link]
Bouferguene, A., et al. (2014). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]
Kumar, R., et al. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
Application Notes & Protocols for 1,4-Diazepane Derivatives as LFA-1 Inhibitors in Immunological Research
Preamble: Targeting the Gatekeeper of Leukocyte Trafficking The intricate orchestration of the immune response is fundamentally dependent on the precise trafficking and interaction of leukocytes. Central to this process...
Author: BenchChem Technical Support Team. Date: February 2026
Preamble: Targeting the Gatekeeper of Leukocyte Trafficking
The intricate orchestration of the immune response is fundamentally dependent on the precise trafficking and interaction of leukocytes. Central to this process is the Lymphocyte Function-Associated Antigen-1 (LFA-1), an integrin receptor (αLβ2 or CD11a/CD18) expressed on the surface of all leukocytes.[1][2] LFA-1 acts as a molecular anchor, mediating the adhesion of leukocytes to other cells, most notably through its interaction with Intercellular Adhesion Molecule-1 (ICAM-1).[3][4] This binding is a critical checkpoint for a cascade of immunological events, including leukocyte emigration from the bloodstream into tissues, T-cell activation by antigen-presenting cells (APCs), and the formation of the immunological synapse required for robust immune signaling.[5][6][7]
Given its pivotal role, the LFA-1/ICAM-1 axis is a highly attractive therapeutic target. Dysregulation of this interaction is implicated in a host of inflammatory and autoimmune diseases, such as rheumatoid arthritis, psoriasis, and dry eye disease.[3][4][8][9] While antibody-based therapies have demonstrated clinical efficacy, small-molecule inhibitors offer potential advantages in terms of oral bioavailability, manufacturing cost, and tissue penetration.[4] Among these, 1,4-diazepane derivatives have emerged as a potent and promising chemical scaffold for the development of allosteric LFA-1 antagonists.[10][11]
This guide provides a comprehensive overview of the mechanism of action for 1,4-diazepane derivatives and detailed protocols for their characterization in immunological research settings.
The Molecular Mechanism: Allosteric Control of a Dynamic Interaction
Understanding the function of 1,4-diazepane inhibitors requires an appreciation for the dynamic nature of LFA-1. The receptor exists in multiple conformational states, which correspond to different affinities for its ligand, ICAM-1: a low-affinity (bent), an intermediate-affinity, and a high-affinity (extended) state.[5][12] T-cell activation, through T-cell receptor (TCR) or chemokine signaling, triggers an "inside-out" signaling cascade that shifts LFA-1 to its high-affinity state, enabling firm adhesion to ICAM-1-expressing cells.[5][7]
1,4-diazepane derivatives function as non-competitive, allosteric inhibitors. They do not bind to the active site that directly engages ICAM-1. Instead, they bind to a specific allosteric pocket on the αL I-domain, known as the I-domain Allosteric Site (IDAS).[3] This binding event stabilizes the inactive, low-affinity conformation of LFA-1, effectively preventing the conformational shift required for high-affinity binding to ICAM-1. This mechanism preemptively disables the "adhesion" step, thereby inhibiting subsequent immune cell activation and trafficking.
Caption: Mechanism of LFA-1 inhibition by 1,4-diazepane derivatives.
Representative 1,4-Diazepane Derivatives and Potency
The 1,4-diazepane scaffold has been explored to generate numerous LFA-1 antagonists. Early work identified 1,4-diazepane-2-ones and 1,4-diazepane-2,5-diones as potent classes of inhibitors.[10][11] Through combinatorial chemistry and optimization, derivatives with high affinity and specificity have been developed, with some compounds demonstrating IC50 values in the nanomolar range.[13] For context, the well-studied small-molecule LFA-1 antagonist BMS-587101 provides a benchmark for the potency expected from this class of inhibitors.[14]
This assay directly measures the primary function of the inhibitor: its ability to block the physical adhesion between LFA-1-expressing cells and an ICAM-1-coated surface.
Caption: Workflow for the cell-based LFA-1/ICAM-1 adhesion assay.
Methodology:
Plate Preparation:
Dilute recombinant human ICAM-1-Fc chimera to 2 µg/mL in sterile PBS.
Add 50 µL to each well of a 96-well black, clear-bottom plate.
Incubate overnight at 4°C.
Wash wells 3x with sterile PBS.
Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1-2 hours at 37°C. Wash 3x with PBS just before use.
Cell Preparation and Labeling:
Culture Jurkat T-cells (or other suitable LFA-1 expressing cell line) to a density of 0.5-1.0 x 10^6 cells/mL.
Harvest cells and wash once with serum-free RPMI medium.
Resuspend cells at 1 x 10^6 cells/mL in serum-free RPMI.
Add Calcein-AM to a final concentration of 5 µM. Incubate for 30 minutes at 37°C, protected from light.
Wash cells 2x with assay buffer (e.g., HBSS with 20 mM HEPES, 2 mM MgCl2, 1 mM CaCl2) to remove excess dye. Resuspend in assay buffer at 2 x 10^6 cells/mL.
Assay Execution:
Prepare a 2x serial dilution of the 1,4-diazepane derivative in assay buffer.
In a separate plate, mix 50 µL of the labeled cell suspension with 50 µL of the 2x inhibitor dilution. Incubate for 30 minutes at room temperature.
Aspirate the blocking buffer from the ICAM-1 coated plate.
Transfer 100 µL of the cell/inhibitor mixture to the corresponding wells of the ICAM-1 plate.
Incubate for 30-60 minutes at 37°C in a humidified incubator.
Gently wash the wells 2-3 times with pre-warmed assay buffer to remove non-adherent cells. After the final wash, leave 100 µL of buffer in each well.
Read the plate on a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm) using bottom-read mode.
Self-Validating Controls:
Maximum Adhesion (0% Inhibition): Cells incubated with vehicle (e.g., 0.1% DMSO) only.
Background (100% Inhibition): Adhesion to BSA-coated wells (no ICAM-1).
Reference Control: A known LFA-1 blocking antibody (e.g., anti-CD11a) at a saturating concentration.
Data Analysis:
Subtract the average background fluorescence from all wells.
Plot Percent Inhibition vs. log[Inhibitor Concentration] and fit a four-parameter logistic curve to determine the IC50 value.
Scientist's Note: The "Why" Behind the Method
Causality: The choice of a fluorescent dye like Calcein-AM is critical for robust quantification; it is cell-permeant and becomes fluorescent only in viable cells with active esterases, ensuring the signal comes from live, adherent cells.
Trustworthiness: The inclusion of both positive (maximum adhesion) and negative (background) controls is essential to define the dynamic range of the assay. A reference antibody control validates that the observed inhibition is specific to the LFA-1 pathway. The presence of divalent cations (Mg2+/Ca2+) in the assay buffer is mandatory, as integrin-ligand binding is cation-dependent.
Protocol 2: Mixed Lymphocyte Reaction (MLR) for Functional Immunosuppression
This assay assesses the broader functional consequence of LFA-1 inhibition on T-cell activation and proliferation, a key event in adaptive immunity and transplant rejection.[15][16]
Methodology:
Cell Isolation:
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated human donors using Ficoll-Paque density gradient centrifugation. These will be the "Responder" and "Stimulator" populations.
Stimulator Cell Inactivation:
Resuspend the Stimulator PBMCs at 10 x 10^6 cells/mL in complete RPMI medium.
Inactivate them by treating with Mitomycin C (25 µg/mL) for 30 minutes at 37°C or by irradiation (30 Gy). This prevents them from proliferating.
Wash the stimulator cells 3x with copious amounts of media to remove all traces of Mitomycin C. Resuspend in complete RPMI.
Assay Setup:
Plate 1 x 10^5 Responder PBMCs in 100 µL of complete RPMI per well in a 96-well U-bottom plate.
Prepare serial dilutions of the 1,4-diazepane derivative in complete RPMI. Add 50 µL of the diluted inhibitor to the appropriate wells.
Add 1 x 10^5 inactivated Stimulator PBMCs in 50 µL of media to the wells. The final volume should be 200 µL.
Incubation and Proliferation Measurement:
Incubate the plate for 5 days at 37°C, 5% CO2.
On day 4, add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18-24 hours.
On day 5, harvest the cells onto a filter mat using a cell harvester.
Measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the degree of cell proliferation.
Self-Validating Controls:
Maximum Proliferation: Responder and Stimulator cells co-cultured with vehicle only.
Background Proliferation: Responder cells cultured alone (no stimulators).
Reference Control: A known immunosuppressant (e.g., Cyclosporine A).
Data Analysis:
Calculate the net proliferation by subtracting the CPM of the "Responder alone" control from all other readings.
Determine the percent inhibition of proliferation relative to the vehicle control.
Plot the data and calculate the IC50 value for the inhibition of T-cell proliferation.
Concluding Remarks and Future Directions
The protocols outlined provide a foundational framework for characterizing 1,4-diazepane derivatives as LFA-1 inhibitors. Successful demonstration of potency and efficacy in these in vitro assays provides a strong rationale for advancing lead compounds into more complex studies. This includes evaluation in animal models of inflammatory disease, such as collagen-induced arthritis, where LFA-1 antagonists have shown the potential to reduce joint inflammation and bone destruction.[15][17] Further investigation into pharmacokinetics, pharmacodynamics, and off-target effects will be crucial for the translation of these promising compounds from the research bench to clinical applications.
References
Li, J., & Long, E. O. (2023). LFA-1 Activation in T-Cell Migration and Immunological Synapse Formation. International Journal of Molecular Sciences. [Link]
Immune System Research. (2021). BMS-587101 is an Orally Active Antagonist of LFA-1. Immune System Research. [Link]
Jiménez, M., et al. (2018). Inhibitors targeting the LFA-1/ICAM-1 cell-adhesion interaction: design and mechanism of action. Current Topics in Medicinal Chemistry. [Link]
Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]
Shams, G., et al. (2005). 1,4-Diazepane-2-ones as Novel Inhibitors of LFA-1. Bioorganic & Medicinal Chemistry Letters. [Link]
Garlich, J. R., et al. (2005). 1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1. Bioorganic & Medicinal Chemistry Letters. [Link]
Shams, G., et al. (2005). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. Bioorganic & Medicinal Chemistry Letters. [Link]
RxList. (2021). How Do LFA-1 Antagonists Work?. RxList. [Link]
Gadek, T. R., et al. (1998). Generation of an LFA-1 antagonist by the transfer of the ICAM-1 immunoregulatory epitope to a small molecule. Science. [Link]
Tardif, M. R., et al. (2009). LFA-1 Antagonists as Agents Limiting Human Immunodeficiency Virus Type 1 Infection and Transmission and Potentiating the Effect of the Fusion Inhibitor T-20. Antimicrobial Agents and Chemotherapy. [Link]
He, Y., et al. (2022). Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues. Medicinal Chemistry Research. [Link]
Tardif, M. R., et al. (2009). LFA-1 antagonists as agents limiting human immunodeficiency virus type 1 infection and transmission and potentiating the effect of the fusion inhibitor T-20. Antimicrobial Agents and Chemotherapy. [Link]
Li, J., & Long, E. O. (2023). LFA-1 Activation in T-Cell Migration and Immunological Synapse Formation. MDPI. [Link]
Pérez-García, P. M., et al. (2016). Lifitegrast: First LFA-1/ICAM-1 antagonist for treatment of dry eye disease. Drugs of Today. [Link]
Rossi, D., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. [Link]
Yusuf-Makagiansar, H., et al. (2002). Inhibition of LFA-1/ICAM-1 and VLA-4/VCAM-1 as a therapeutic approach to inflammation and autoimmune diseases. Medicinal Research Reviews. [Link]
Klenerman, P., et al. (2017). LFA-1 in T cell priming, differentiation, and effector functions. Immunological Reviews. [Link]
Rossi, D., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. [Link]
ResearchGate. (2008). LFA-1 as a Key Regulator of Immune Function: Approaches toward the Development of LFA-1Based Therapeutics. ResearchGate. [Link]
Hanna, S., et al. (2022). Understanding the Role of LFA-1 in Leukocyte Adhesion Deficiency Type I (LAD I): Moving towards Inflammation?. Journal of Clinical Immunology. [Link]
Worbs, T., & Förster, R. (2018). LFA-1 in T Cell Migration and Differentiation. Frontiers in Immunology. [Link]
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Perez, O. D., et al. (2003). LFA-1 Regulates CD8+ T Cell Activation via T Cell Receptor-mediated and LFA-1-mediated Erk1/2 Signal Pathways. The Journal of Immunology. [Link]
Li, J., & Long, E. O. (2023). LFA-1 Activation in T-Cell Migration and Immunological Synapse Formation. ResearchGate. [Link]
Technical Support Center: Overcoming Solubility Challenges of 1,4-Diazepane Derivatives
Welcome to the technical support center dedicated to addressing the solubility challenges frequently encountered with 1,4-diazepane derivatives. This guide is designed for researchers, scientists, and drug development pr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to addressing the solubility challenges frequently encountered with 1,4-diazepane derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of compounds. 1,4-diazepanes are a significant scaffold in medicinal chemistry, known for their diverse biological activities, including antipsychotic, anxiolytic, and anticancer properties.[1] However, their often lipophilic and rigid structures can lead to poor aqueous solubility, posing a significant hurdle for in vitro assays, formulation development, and ultimately, bioavailability.
This resource provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format. We will delve into the "why" behind solubility issues and provide systematic, step-by-step guidance to help you overcome them in your laboratory.
Section 1: Troubleshooting Guide - A Symptom-Based Approach
This section addresses specific, common problems you might encounter during your experiments.
Question 1: My 1,4-diazepane derivative won't dissolve in my standard aqueous buffer (e.g., PBS, pH 7.4). What is my first step?
Answer: This is the most common challenge. The limited aqueous solubility of many 1,4-diazepane derivatives at neutral pH is often due to their molecular structure, which can lead to strong crystal lattice forces and/or high lipophilicity.[2] Your immediate goal is to determine if the solubility is pH-dependent, which is highly likely given the basic nitrogen atoms in the diazepane ring.
Causality: The 1,4-diazepane core contains two secondary amine nitrogens, which are basic and can be protonated. The pKa of these nitrogens dictates their ionization state at a given pH. When the pH of the solution is below the pKa of the amine, the nitrogen will be protonated, forming a positively charged species. This ionization dramatically increases the molecule's polarity and its ability to interact with water, thereby increasing solubility.
Troubleshooting Workflow:
Initial pH Modification (Acidification):
Action: Prepare a stock solution of your compound in a small amount of an organic solvent like DMSO (if necessary for initial wetting) and then dilute it into a series of acidic buffers (e.g., pH 5.0, 4.0, 3.0). Alternatively, start with an unbuffered aqueous suspension and gradually add small aliquots of dilute HCl (e.g., 0.1 M) while monitoring for dissolution.
Rationale: By lowering the pH, you protonate the basic nitrogens on the diazepane ring, forming a more soluble salt in situ. Many basic drugs exhibit significantly higher solubility in the acidic environment of the stomach than in the neutral pH of the intestines.[3][4]
Observation: If the compound dissolves at a lower pH, you have confirmed pH-dependent solubility.
Determine the Optimal pH Range:
Action: Systematically test the solubility across a range of pH values to find the "sweet spot." This can be done using the shake-flask method, where an excess of the solid compound is agitated in buffers of different pH until equilibrium is reached.[5] The concentration of the dissolved compound is then measured, typically by HPLC-UV or UV-Vis spectroscopy.
Self-Validation: This experiment not only finds a working pH but also provides the thermodynamic solubility at each pH point, which is critical data for any drug development program.
Question 2: My compound dissolves in acidic solution, but it precipitates when I neutralize it or dilute it into my neutral pH assay buffer. How can I prevent this?
Answer: This is a classic "pH shift" precipitation problem. Your acidic stock solution is supersaturated with respect to the compound's solubility at the higher, neutral pH of your final assay medium. When the pH is raised, the protonated, soluble form of the diazepane derivative converts back to the neutral, less soluble free base, which then crashes out of solution.[6]
Strategies to Prevent Precipitation:
Strategy 1: Use of Co-solvents
Explanation: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of non-polar compounds.[7] Common co-solvents include DMSO, ethanol, methanol, and polyethylene glycol (PEG).
Protocol:
Prepare a high-concentration stock solution of your 1,4-diazepane derivative in 100% DMSO.
When preparing your final working solution, add the DMSO stock dropwise to your aqueous buffer while vortexing vigorously.
Crucial Point: Keep the final concentration of the organic co-solvent as low as possible (typically <1% v/v, and often <0.1%) to avoid artifacts in biological assays. Always run a vehicle control (buffer with the same percentage of co-solvent) to check for effects on your system.
Causality: The co-solvent disrupts the hydrogen bonding network of water, creating a more favorable environment for the hydrophobic parts of your molecule.
Strategy 2: Salt Formation (Pre-isolation)
Explanation: Instead of relying on in situ protonation, you can chemically prepare and isolate a stable salt form of your compound. This is a robust and common strategy in the pharmaceutical industry, with about 50% of marketed drugs being salts.[8]
Protocol (Example: Hydrochloride Salt Formation):
Dissolve the 1,4-diazepane derivative (free base) in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).
Slowly add a stoichiometric amount (e.g., 1.1 equivalents) of HCl (as a solution in a compatible solvent, like 2M HCl in diethyl ether) with stirring.
The hydrochloride salt will typically precipitate out of the solution.
Isolate the solid salt by filtration, wash with the solvent, and dry under vacuum.
Self-Validation: Confirm the salt formation by analytical techniques such as melting point analysis (salts generally have higher melting points than the free base), elemental analysis, or NMR spectroscopy. The resulting salt form will often have significantly higher aqueous solubility and a faster dissolution rate.[9]
Strategy 3: Use of Excipients (e.g., Cyclodextrins)
Explanation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate poorly soluble "guest" molecules, like your diazepane derivative, forming an inclusion complex that is water-soluble.[11][12]
Benefit: This approach can dramatically increase solubility without altering the pH. For instance, the solubility of diazepam was increased over 93-fold using a modified β-cyclodextrin.[13]
Protocol (Kneading Method):
Create a paste by mixing the 1,4-diazepane derivative with a small amount of water or alcohol.
Add the cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) to the paste and knead thoroughly for 30-60 minutes.
Dry the resulting solid mass and pass it through a sieve to obtain a fine powder.
Causality: The hydrophobic portion of your molecule resides within the cyclodextrin's non-polar cavity, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively "cloaking" the poorly soluble drug.[10]
Question 3: I am seeing inconsistent results in my HPLC analysis (e.g., shifting retention times, poor peak shape) when working with my 1,4-diazepane derivative. Could this be a solubility issue?
Answer: Yes, absolutely. Poor solubility can manifest as several issues during HPLC analysis. Basic compounds like 1,4-diazepanes can be particularly tricky.
Troubleshooting HPLC Issues:
Symptom: Peak Tailing
Probable Cause: Secondary interactions between the basic amine groups of your compound and residual acidic silanol groups on the surface of standard silica-based C18 columns. This is especially problematic at neutral pH where a portion of your analyte might be basic enough to interact strongly.
Solution 1 (Mobile Phase Modification): Add a competing base to your mobile phase, such as 0.1% trifluoroacetic acid (TFA) or formic acid. The acid will protonate your analyte (making it more soluble and well-behaved) and also protonate the silanol groups, minimizing unwanted interactions.[14][15]
Solution 2 (Column Choice): Use a base-deactivated column or a column with end-capping technology designed to shield the silanol groups.
Symptom: Variable Peak Area / Poor Recovery
Probable Cause: The compound is precipitating either in the autosampler vial or upon injection into the mobile phase.[16] This happens if the sample diluent is not fully compatible with the mobile phase or if the concentration exceeds the solubility limit in the mobile phase.
Solution:
Dissolve in Mobile Phase: Whenever possible, dissolve and dilute your samples in the initial mobile phase itself.[15]
Check for Precipitation: Visually inspect your prepared samples for any cloudiness or solid material.
Reduce Injection Volume: If you suspect on-column precipitation, try injecting a smaller volume or a more dilute sample.[14]
Symptom: High Back Pressure
Probable Cause: Gradual precipitation of the compound at the head of the column, leading to a blockage of the column frit.[16][17]
Solution:
Use a Guard Column: A guard column is a small, sacrificial column placed before the main analytical column to catch any precipitated material.[16]
Sample Filtration: Ensure all samples are filtered through a 0.22 or 0.45 µm filter before injection.
Column Flushing: If pressure increases, flush the column with a strong solvent (without buffer) to dissolve any precipitated compound.[17]
What are my options when even pH modification and co-solvents are not enough?
For particularly challenging compounds, more advanced formulation strategies may be necessary.
Solid Dispersions:
Concept: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix (e.g., polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG)).[18][19] The amorphous form lacks a crystal lattice, so no energy is required to break it, leading to much faster dissolution and higher apparent solubility.[20][21]
Methods: Common preparation methods include solvent evaporation, hot-melt extrusion, and spray drying.[18][22]
Benefit: This is a powerful technique for increasing the dissolution rate and bioavailability of poorly soluble drugs.[23][24]
Frequently Asked Questions (FAQs)
Q: How do I choose the right counter-ion for salt formation?
A: The "rule of two" is a good guideline: for a basic drug, the pKa of the acidic counter-ion should be at least 2 units lower than the pKa of the drug to ensure efficient proton transfer.[25] Commonly used counter-ions for basic drugs include hydrochloride, hydrobromide, sulfate, mesylate, and tartrate.[9] The final choice depends on factors like the desired solubility, stability, and crystallinity of the resulting salt.
Q: What is the difference between kinetic and thermodynamic solubility?
A:Thermodynamic solubility is the true equilibrium concentration of a compound in a solvent after a long period, where the solution is in contact with an excess of the most stable solid form of the compound.[26] Kinetic solubility is measured by dissolving the compound in an organic solvent (like DMSO) and then diluting this stock into an aqueous buffer. It measures the concentration at which the compound precipitates from a supersaturated solution.[5] Kinetic solubility is often higher than thermodynamic solubility but is a good indicator for early-stage discovery, while thermodynamic solubility is critical for formulation and development.
Q: Can structural modification of the 1,4-diazepane derivative itself improve solubility?
A: Yes, this is a key strategy in medicinal chemistry. Improving solubility can be achieved by either reducing lipophilicity (logP) or lowering the melting point (which relates to crystal lattice energy).[2] Tactics include:
Adding Polar Groups: Introducing hydrogen bond donors/acceptors like hydroxyl (-OH), amino (-NH2), or morpholino groups can increase polarity and interaction with water.[27]
Disrupting Crystal Packing: Adding bulky or non-planar groups can disrupt the crystal lattice, lower the melting point, and improve solubility.[2]
Data & Visualization
Table 1: Example Solubility of a Hypothetical 1,4-Diazepane Derivative (Compound X)
Method / Condition
Solvent/Medium
Solubility (µg/mL)
Fold Increase (vs. Water)
Baseline
Pure Water (pH ~7)
< 1
-
pH Modification
0.01 M HCl (pH 2)
150
> 150x
Co-solvent
5% DMSO in PBS (pH 7.4)
15
15x
Salt Formation
Compound X-HCl Salt in Water
250
> 250x
Complexation
10% HP-β-CD in Water
85
> 85x
Diagrams
Caption: A decision workflow for troubleshooting solubility.
Caption: Effect of pH on the ionization and solubility of a basic amine.
References
ResearchGate. (n.d.). 1,4-Benzodiazepines: Chemical stability and cyclodextrin solubilization. Retrieved from [Link]
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]
ResearchGate. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]
PMC - NIH. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. Retrieved from [Link]
ResearchGate. (n.d.). Solubility of selected derivatives of 1,4-benzodiazepine-2-one in the presence of PVP. Retrieved from [Link]
MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]
ResearchGate. (n.d.). Improving solubility via structural modification. Retrieved from [Link]
PMC - NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
Acta Poloniae Pharmaceutica. (n.d.). SOLUBILITY OF SELECTED DERIVATIVES OF 1,4-BENZODIAZEPINE-2-ONE IN THE PRESENCE OF PVP. Retrieved from [Link]
Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility Available. Retrieved from [Link]
PMC - PubMed Central. (n.d.). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][28][13]diazepine-3-carboxylate does not influence bioavailability. Retrieved from [Link]
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
PMC - PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
Google Patents. (n.d.). Use of co-solvents in amine N-oxide solutions.
PubChem. (n.d.). Hexahydro-1,4-diazepine. Retrieved from [Link]
PMC - NIH. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Retrieved from [Link]
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
PMC. (n.d.). CO2 Solubility in Aqueous Solutions of Amine–Ionic Liquid Blends: Experimental Data for Mixtures with AMP and MAPA and Modeling with the Modified Kent–Eisenberg Model. Retrieved from [Link]
International Journal of Pharmaceutical Sciences and Research. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. Retrieved from [Link]
Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Retrieved from [Link]
ResearchGate. (2013). The solubility - intrinsic dissolution rate of diazepam and inclusion complexes diazepam with 2-hydroxypropyl-β-cyclodextrin. Retrieved from [Link]
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
Raytor. (n.d.). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
ResearchGate. (n.d.). Solubility data and pK a values of a few drugs that demonstrate.... Retrieved from [Link]
MDPI. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Retrieved from [Link]
ResearchGate. (n.d.). Solid dispersion in pharmaceutical drug development: From basics to clinical applications. Retrieved from [Link]
ResearchGate. (n.d.). Principles of Salt Formation. Retrieved from [Link]
MDPI. (n.d.). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Retrieved from [Link]
SciSpace. (n.d.). Salt solid dispersions: a formulation strategy to enhance dissolution rate of poorly water-soluble ionic drugs. Retrieved from [Link]
IJNRD. (2023). SOLID DISPERSION METHODS AND ITS ADVANTAGES: A REVIEW. Retrieved from [Link]
ResearchGate. (n.d.). Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture. Retrieved from [Link]
ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. Retrieved from [Link]
ResearchGate. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Retrieved from [Link]
MDPI. (n.d.). Homopiperazine (Hexahydro-1,4-diazepine). Retrieved from [Link]
ResearchGate. (n.d.). (PDF) The Solubility - Intrinsic Dissolution Rate of Diazepam and Inclusion Complexes Diazepam with 2-Hydroxypropyl-β-Cyclodextrin. Retrieved from [Link]
YouTube. (2016). Precipitation Reactions and Net Ionic Equations - Chemistry. Retrieved from [Link]
AIDIC. (n.d.). New Experimental Data of CO2 Solubility in an Amine Solvent. Retrieved from [Link]
MedCrave online. (2019). Solid dispersions: A technology for improving bioavailability. Retrieved from [Link]
WSU. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
PubMed Central. (2022). Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Homopiperazine (Hexahydro-1,4-diazepine). Retrieved from [Link]
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 1,4-diazepane synthesis. This resource is designed to provide in-depth troubleshooting guidance and addr...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1,4-diazepane synthesis. This resource is designed to provide in-depth troubleshooting guidance and address common challenges encountered during the synthesis of this important heterocyclic scaffold. As a core structural motif in numerous pharmacologically active compounds, the efficient and clean synthesis of 1,4-diazepanes is of paramount importance.[1][2][3] This guide moves beyond simple procedural outlines to explain the causality behind common side reactions and offers field-proven strategies to optimize your synthetic outcomes.
This section addresses the most common issues that arise during 1,4-diazepane synthesis, providing concise answers and directing you to more detailed troubleshooting guides where necessary.
FAQ 1: My reaction is producing a significant amount of a lower molecular weight byproduct. What is the likely culprit?
A common issue, particularly in syntheses involving diamines and carbonyl compounds, is the formation of six-membered piperazine rings instead of the desired seven-membered diazepane.[4][5] This is often a result of competitive cyclization pathways.
Troubleshooting Path: Refer to Guide 1: Distinguishing and Mitigating Piperazine Formation .
FAQ 2: I am observing over-alkylation of my diamine starting material, leading to a complex mixture of products. How can I improve selectivity?
Over-alkylation is a frequent problem when using alkyl halides to construct the diazepane backbone.[6] The initial mono-alkylation product is often more nucleophilic than the starting diamine, leading to subsequent alkylation events.[6]
Troubleshooting Path: See Guide 2: Controlling N-Alkylation and Preventing Poly-substitution .
FAQ 3: My cyclization reaction is sluggish and gives low yields. What factors should I investigate?
Inefficient cyclization can be attributed to several factors, including steric hindrance, inappropriate reaction conditions (temperature, concentration), or the use of a suboptimal catalyst or base. The choice of solvent can also play a critical role in promoting the desired intramolecular reaction over intermolecular side reactions.
Troubleshooting Path: Consult Guide 3: Optimizing Cyclization Conditions for 1,4-Diazepane Ring Formation .
FAQ 4: I'm struggling with the purification of my final 1,4-diazepane product. What are the best practices?
Purification can be challenging due to the polar nature of the diazepane ring and the potential for structurally similar side products. A combination of techniques is often required.
Troubleshooting Path: Refer to Guide 4: Strategies for the Purification of 1,4-Diazepane Derivatives .
Section 2: Troubleshooting Guides
These in-depth guides provide mechanistic explanations, step-by-step protocols, and visual aids to help you resolve specific synthetic challenges.
Guide 1: Distinguishing and Mitigating Piperazine Formation
The unintended formation of piperazine derivatives is a significant side reaction in many 1,4-diazepane syntheses, particularly those employing a [4+2] cyclization approach instead of the desired [4+3].
Mechanistic Insight: The Competing Cyclization Pathways
The formation of a six-membered piperazine ring is often kinetically favored over the seven-membered diazepane ring due to lower conformational strain in the transition state. This is especially prevalent when using 1,2-diamines as starting materials.
Caption: Competing pathways in diazepine synthesis.
Utilize a C3 (three-carbon) building block with two electrophilic centers (e.g., 1,3-dihalopropane) and a 1,2-diamine. This [3+4] approach physically separates the reactive sites, making the 6-membered ring formation less probable.
Consider using pre-formed synthons that already contain a portion of the diazepine backbone.
Reaction Condition Optimization:
High Dilution: Running the reaction at high dilution (e.g., <0.01 M) favors intramolecular cyclization (forming the diazepane) over intermolecular reactions that can lead to dimers and piperazine precursors.
Temperature Control: Lowering the reaction temperature can sometimes favor the thermodynamically more stable diazepane product, although this may require longer reaction times.
Catalyst Selection: In acid-catalyzed condensations, milder acids can sometimes offer better selectivity.[7]
Use of Protecting Groups:
Temporarily protecting one of the amine functionalities can force the initial reaction to proceed at the desired position, followed by deprotection and a controlled cyclization step.
Condition
Effect on Piperazine Formation
Recommendation
High Concentration
Increases
Use high dilution techniques.
High Temperature
Can favor kinetic product
Optimize temperature; lower may be better.
Inappropriate Building Blocks
Can predispose to 6-membered ring
Use a C3 + N4 synthon approach.
Guide 2: Controlling N-Alkylation and Preventing Poly-substitution
Direct alkylation of amines with alkyl halides is a common route for synthesizing the 1,4-diazepane backbone, but it is often plagued by a lack of selectivity.
Mechanistic Insight: The Runaway Reaction
The product of the initial N-alkylation is a secondary amine, which is generally more nucleophilic than the starting primary amine. This leads to a competitive second alkylation, resulting in a mixture of mono-, di-, and even tri-alkylated products.[6]
Reductive Amination: This is a superior alternative to direct alkylation.[8][9][10] It involves the condensation of a diamine with a dicarbonyl compound to form a di-imine intermediate, which is then reduced in situ. The reducing agents used (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) are not strong enough to reduce the carbonyl starting material, preventing side reactions.[11][12]
Experimental Protocol: Reductive Amination for 1,4-Diazepane Synthesis
Dissolve the diamine (1.0 equiv.) and dicarbonyl compound (1.05 equiv.) in a suitable solvent (e.g., dichloroethane, methanol).
Add a mild acid catalyst (e.g., acetic acid, 0.1 equiv.) to facilitate imine formation.
Stir at room temperature for 1-2 hours to allow for imine formation.
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equiv.) portion-wise to control gas evolution.
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Extract the product with an organic solvent, dry, and concentrate.
Use of Protecting Groups:
Employing a protecting group on one of the nitrogens of the diamine allows for selective mono-alkylation. Subsequent deprotection and intramolecular cyclization can then yield the desired 1,4-diazepane. Common protecting groups include Boc, Cbz, and Nosyl.[13]
Guide 3: Optimizing Cyclization Conditions for 1,4-Diazepane Ring Formation
The key ring-forming step is often the most challenging. Low yields can result from competing intermolecular polymerization or decomposition of starting materials.
High Dilution Principle: As mentioned in Guide 1, high dilution is crucial for favoring intramolecular cyclization. This can be achieved by the slow addition of the acyclic precursor to a large volume of refluxing solvent, often with a syringe pump.
Choice of Base and Solvent:
For cyclizations involving nucleophilic substitution, a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU) can prevent side reactions.
The solvent should be chosen to fully dissolve the starting material while being compatible with the reaction conditions. Aprotic polar solvents like DMF or acetonitrile are often good choices.
Template-Assisted Synthesis:
In some cases, a metal ion can act as a template, coordinating to the two nitrogen atoms of the acyclic precursor and holding them in proximity to facilitate the ring-closing reaction.
Parameter
Rationale
Recommended Action
Concentration
High concentration favors intermolecular reactions.
Use high dilution (slow addition to a large volume of solvent).
Base
Nucleophilic bases can compete with the desired cyclization.
Use a non-nucleophilic, sterically hindered base.
Temperature
Must be sufficient to overcome activation energy but not cause decomposition.
Screen a range of temperatures (e.g., 80°C to reflux).
Guide 4: Strategies for the Purification of 1,4-Diazepane Derivatives
The inherent basicity and polarity of the 1,4-diazepane core can make purification by standard column chromatography difficult.
Utilize the basicity of the nitrogen atoms. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The protonated diazepane will move to the aqueous layer, leaving non-basic impurities behind.
Basify the aqueous layer with a strong base (e.g., 6M NaOH) and extract the purified product back into an organic solvent.
Chromatography on Alumina:
Basic alumina can be less harsh than silica gel for purifying amines and can prevent streaking on the column.
A common eluent system is a gradient of methanol in dichloromethane. Adding a small amount of a volatile base like triethylamine (0.1-1%) to the eluent can also improve peak shape.
Crystallization/Salt Formation:
If the product is a solid, recrystallization is an excellent purification method.
Formation of a crystalline salt (e.g., hydrochloride, tartrate) can also be an effective way to isolate and purify the product. The salt can then be neutralized to recover the free base.
Section 3: Conclusion
The synthesis of 1,4-diazepanes, while crucial, is often accompanied by predictable side reactions. By understanding the mechanisms behind the formation of byproducts such as piperazines and poly-alkylated species, researchers can proactively design experiments to minimize their formation. The strategic application of techniques like reductive amination, high-dilution cyclization, and appropriate purification methods are key to achieving high yields of the desired product. This guide provides a foundational framework for troubleshooting these common issues, enabling the efficient and successful synthesis of this vital heterocyclic scaffold.
References
MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Retrieved from [Link]
Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. Retrieved from [Link]
PubMed Central. (n.d.). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Retrieved from [Link]
ResearchGate. (n.d.). 1,4‐Diazepane Ring‐Based Systems | Request PDF. Retrieved from [Link]
ResearchGate. (n.d.). Solvent-Free One Pot Synthesis of Benzo-(b)-1,4-diazepines Using Reusable Sulfamic Acid Catalyst. Retrieved from [Link]
PubMed. (n.d.). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Retrieved from [Link]
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. Retrieved from [Link]
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
Google Patents. (n.d.). US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
Chemistry LibreTexts. (2019, April 29). 23.16: Synthesis of Amines by Alkylation. Retrieved from [Link]
Springer. (n.d.). 1,4-Diazabicyclo[2.2.2]octane in the synthesis of piperazine derivatives (microreview). Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved from [Link]
AIR Unimi. (n.d.). Synthesis of Indole‐Fused 1,4‐Diazepinones via Photoredox‐Catalyzed Cascade Cyclization Reaction. Retrieved from [Link]
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University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]
Organic Letters. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]
PubMed. (n.d.). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Retrieved from [Link]
MDPI. (n.d.). An Update on the Synthesis of Pyrrolo[14][15]benzodiazepines. Retrieved from [Link]
Chemical Reviews. (2019, October 21). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]
Springer. (n.d.). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Retrieved from [Link]
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MDPI. (n.d.). Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of Cyclobutyl-Containing Diazepanes
For Researchers, Scientists, and Drug Development Professionals Introduction: The Diazepine Scaffold and the Rationale for Cyclobutyl Substitution The 1,4-benzodiazepine core is a privileged scaffold in medicinal chemist...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Diazepine Scaffold and the Rationale for Cyclobutyl Substitution
The 1,4-benzodiazepine core is a privileged scaffold in medicinal chemistry, renowned for its wide range of therapeutic applications, particularly in targeting the central nervous system.[1][2] Compounds based on this structure are well-established as anxiolytics, sedatives, anticonvulsants, and muscle relaxants.[2][3] Their mechanism of action often involves modulating the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][3]
The continuous evolution of medicinal chemistry seeks to refine the pharmacological profiles of existing drug classes to enhance potency, selectivity, and metabolic stability while minimizing adverse effects. One such strategy involves the introduction of unique structural motifs. The cyclobutyl group, a four-membered carbocycle, has garnered increasing interest in drug design. Its incorporation can introduce conformational rigidity, improve metabolic stability, and serve as a bioisosteric replacement for other groups, thereby influencing the interaction of a molecule with its biological target. This guide explores the potential impact of incorporating a cyclobutyl moiety into the diazepine scaffold.
Established Structure-Activity Relationships of 1,4-Benzodiazepines
Decades of research have elucidated key structural features that govern the activity of 1,4-benzodiazepines. These established SAR principles provide a crucial foundation for predicting how novel substituents, such as a cyclobutyl group, might influence biological activity.
Ring A (Fused Benzene Ring): An electron-withdrawing substituent at the 7-position (e.g., a halogen or nitro group) is generally crucial for anxiolytic and anticonvulsant activity. Substitutions at positions 6, 8, and 9 are typically detrimental to activity.
Ring B (Diazepine Ring): A ketone at the 2-position is important for activity.[3] The nitrogen atom at the 1-position can be substituted with small alkyl groups, which can influence the duration of action. Saturation of the 4,5-double bond generally reduces activity.
Position 5: A phenyl group at this position is a common feature of many active benzodiazepines. Substituents on this phenyl ring can modulate activity, with ortho-substitution often being favorable.
The following diagram illustrates the core 1,4-benzodiazepine scaffold and highlights key positions for substitution that influence its biological activity.
Caption: Key substitution points on the 1,4-benzodiazepine scaffold.
The Cyclobutyl Moiety in Drug Design: A Comparative Perspective
While direct SAR data for cyclobutyl-diazepanes as CNS agents is sparse, we can draw valuable insights from studies in other therapeutic areas that have compared cyclobutyl-substituted heterocycles to analogues with other cycloalkyl or alkyl groups. These studies, although not focused on GABA-A receptor modulation, provide evidence of how a cyclobutyl group can influence biological activity.
One study on dipyridodiazepinone derivatives as HIV reverse transcriptase inhibitors found that cyclopropyl-substituted analogues exhibited more potent inhibitory activity compared to their cyclobutyl, cyclopentyl, and alkyl-substituted counterparts.[4][5] Another investigation into 1,5-benzodiazepine-2,4-diones as inhibitors of Trypanosoma cruzi reported that both cyclopropyl and substituted cyclobutyl analogues were less potent than a related compound bearing a 4-methoxyphenyl group.[6]
These findings suggest that the size and conformational constraints imposed by the cycloalkyl ring are critical determinants of activity. The more compact and rigid cyclopropyl group appeared to be more favorable for binding to HIV reverse transcriptase in that particular scaffold. In the anti-parasitic study, the larger and more flexible substituted cyclobutyl group was also less effective than a substituted aromatic ring.
Table 1: Comparative Activity of Cycloalkyl-Substituted Diazepine Derivatives in Non-CNS Targets
This comparative data, while indirect, underscores the principle that the optimal substituent is highly dependent on the specific topology of the target's binding site. For CNS-active diazepanes targeting the GABA-A receptor, the introduction of a cyclobutyl group at positions such as N1 or C5 would need to be empirically tested to determine its effect on potency and selectivity.
The following workflow illustrates a typical drug discovery and optimization process where a cyclobutyl moiety might be introduced and evaluated.
Caption: A workflow for investigating the SAR of novel diazepine analogues.
Experimental Protocols: Synthesis of a Model N1-Substituted 1,4-Benzodiazepin-2-one
The following is a representative, generalized protocol for the synthesis of an N1-substituted 1,4-benzodiazepin-2-one, which could be adapted for the introduction of a cyclobutyl group. This protocol is provided for illustrative purposes and should be optimized for specific substrates.
Objective: To synthesize an N1-cyclobutyl-1,4-benzodiazepin-2-one derivative.
Materials:
A suitable 2-aminobenzophenone precursor
Ethyl glycinate hydrochloride
Pyridine
Cyclobutyl bromide
Sodium hydride
Anhydrous N,N-dimethylformamide (DMF)
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
Synthesis of the 1,4-Benzodiazepin-2-one Core:
To a solution of the 2-aminobenzophenone in pyridine, add ethyl glycinate hydrochloride.
Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture and pour it into ice-water.
Collect the resulting precipitate by filtration, wash with water, and dry to yield the 1,4-benzodiazepin-2-one core.
Purify the crude product by recrystallization or column chromatography.
N1-Alkylation with Cyclobutyl Bromide:
To a solution of the 1,4-benzodiazepin-2-one core in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.
Stir the mixture at room temperature for 30 minutes to an hour to form the corresponding anion.
Add cyclobutyl bromide to the reaction mixture and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
Quench the reaction by the slow addition of water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography to obtain the desired N1-cyclobutyl-1,4-benzodiazepin-2-one.
Characterization: The structure of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Directions
The structure-activity relationship of cyclobutyl-containing diazepanes remains a largely unexplored area within medicinal chemistry, particularly concerning their potential as CNS agents. While established SAR data for 1,4-benzodiazepines provide a robust framework for predicting the influence of various substituents, the specific contributions of a cyclobutyl moiety are yet to be systematically elucidated for targets like the GABA-A receptor.
The limited available data from non-CNS targets suggest that the steric and conformational properties of the cyclobutyl group can lead to variable effects on biological activity when compared to other cycloalkyl or aromatic substituents. This highlights the necessity for empirical investigation to determine the true potential of cyclobutyl-diazepanes.
Future research should focus on the synthesis and systematic biological evaluation of a library of cyclobutyl-containing diazepanes with the cyclobutyl group installed at various positions (e.g., N1, C3, C5). Comparative studies with analogues bearing other cycloalkyl groups (cyclopropyl, cyclopentyl, cyclohexyl) will be crucial for delineating a clear SAR and understanding the unique contributions of the four-membered ring. Such studies will not only expand our knowledge of diazepine pharmacology but may also lead to the discovery of novel therapeutic agents with improved pharmacological profiles.
References
Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. PMC - NIH. [Link]
Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. OMICS International. [Link]
1,4-Benzodiazepin-2-Ones in Medicinal Chemistry. ResearchGate. [Link]
Synthesis of novel N1 functionalized diazepinone analogues via a base-mediated C–N cross coupling reaction as reverse transcriptase inhibitors. RSC Publishing. [Link]
Structure of 1,3‐diazepine derivatives with antimicrobial activity. ResearchGate. [Link]
1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities. MDPI. [Link]
Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [Link]
Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC. [Link]
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]
Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. [Link]
Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. [Link]
Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. ResearchGate. [Link]
Structure–activity relationships of 1,5-dihydro-2H-benzo[b][4][7]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. PMC - NIH. [Link]
Green Synthesis and Biological Aspect of Seven-Membered Azepine Hybrids: A Recent Update. ResearchGate. [Link]
Synthesis of 2, 4 disubstituted 1, 5 benzodiazepines promoted by efficient Silica- Alumina Catalyst. Journal of University of Shanghai for Science and Technology. [Link]
A Senior Application Scientist's Guide to Cross-Validating Target Engagement for 1-(Cyclobutylcarbonyl)-1,4-diazepane
Introduction: The Imperative of Orthogonal Target Validation In modern drug discovery, identifying a potent small molecule is only the beginning. The critical next step—and a frequent point of failure—is unequivocally de...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative of Orthogonal Target Validation
In modern drug discovery, identifying a potent small molecule is only the beginning. The critical next step—and a frequent point of failure—is unequivocally demonstrating that the molecule engages its intended target within the complex milieu of a cell, and that this engagement leads to the desired physiological effect.[1][2] Efficacy can be difficult to predict from in vitro affinity studies alone, as the cellular environment introduces complexities like membrane barriers and competing molecular interactions.[2] Therefore, a robust, multi-pronged approach to target validation is not just best practice; it is essential for building a convincing biological narrative and de-risking a therapeutic program.
This guide provides a comparative framework for the cross-validation of target engagement for a novel compound, 1-(Cyclobutylcarbonyl)-1,4-diazepane. While this specific molecule has analogues explored as inhibitors for targets like human kallikrein 7 (KLK7) and as ligands for sigma receptors, we will proceed with the hypothetical primary target of Cyclin-Dependent Kinase 2 (CDK2) , a well-established cancer target, to illustrate a universally applicable validation workflow.[3][4]
The core principle of this guide is the use of orthogonal methods —techniques that rely on different physical principles—to build a self-validating system.[5] We will compare a direct biophysical assay (Surface Plasmon Resonance), a cellular context assay (Cellular Thermal Shift Assay), and a thermodynamic profiling assay (Isothermal Titration Calorimetry). By integrating data from these distinct methodologies, researchers can establish a high-confidence link between compound, target, and cellular outcome.
Part 1: Biophysical Confirmation of Direct Binding with Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free biophysical technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity between a target protein and a small molecule.[6] It serves as an ideal primary assay to confirm a direct, physical interaction in a purified, in vitro system.[6][7]
Causality of Experimental Choice: Before investing in complex cellular assays, it is paramount to confirm that the compound can physically bind to its purified target. SPR is chosen for its sensitivity, low protein consumption, and its ability to provide detailed kinetic information (k_on, k_off) which is not available from many other methods.[7][8][9] This kinetic data is invaluable for structure-activity relationship (SAR) studies.
SPR Experimental Workflow
Caption: High-level workflow for an SPR experiment.
Detailed SPR Protocol for CDK2 Engagement
Immobilization: Purified, recombinant human CDK2/CycA is immobilized onto a CM5 sensor chip using standard amine coupling chemistry. The goal is to achieve a surface density of ~2000-3000 Response Units (RU).
Analyte Preparation: A stock solution of 1-(Cyclobutylcarbonyl)-1,4-diazepane is prepared in 100% DMSO and serially diluted in running buffer (e.g., HBS-EP+) to a range of concentrations (e.g., 0.1 µM to 50 µM), ensuring the final DMSO concentration is constant and below 1%.
Binding Measurement: Each concentration of the compound is injected over the CDK2-functionalized surface and a reference flow cell for a set contact time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).
Data Analysis: The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir kinetics) to determine the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D).
Part 2: In-Cell Target Validation with the Cellular Thermal Shift Assay (CETSA)
While SPR confirms binding in a clean system, it doesn't prove engagement in the crowded, complex environment of a cell.[10] The Cellular Thermal Shift Assay (CETSA) bridges this gap by directly assessing target engagement in intact cells or cell lysates.[11][12] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[10][12][13]
Causality of Experimental Choice: CETSA is the perfect orthogonal method to SPR because it validates target engagement in a physiological context.[14] A positive result demonstrates that the compound can penetrate the cell membrane, find its target amongst thousands of other proteins, and bind with sufficient occupancy to induce a measurable biophysical change. This provides crucial evidence that biochemical activity can translate to a cellular setting.[10]
CETSA Experimental Workflow
Caption: Workflow for a classic Western Blot-based CETSA.
Detailed CETSA Protocol for CDK2 Engagement
Cell Treatment: Culture a CDK2-expressing cell line (e.g., HeLa) to ~80% confluency. Treat cells with 1-(Cyclobutylcarbonyl)-1,4-diazepane (e.g., at 10x the expected IC₅₀) or vehicle (DMSO) for 1-2 hours.
Heating: Harvest cells and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 42°C to 66°C in 2°C increments) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at 4°C.
Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).
Detection: Collect the supernatant and quantify the amount of soluble CDK2 remaining at each temperature using Western Blotting with a specific anti-CDK2 antibody.
Data Analysis: Quantify the band intensities and normalize them to the intensity at the lowest temperature. Plot the percentage of soluble CDK2 as a function of temperature. A positive target engagement is indicated by a rightward shift in the melting curve for the compound-treated samples compared to the vehicle control.
Part 3: Thermodynamic Profiling with Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event.[15][16][17] This allows for the determination of not only the binding affinity (K_D) but also the complete thermodynamic signature of the interaction, including the enthalpy (ΔH) and entropy (ΔS) of binding.[15][18]
Causality of Experimental Choice: While SPR provides kinetics, ITC provides thermodynamics. This offers a distinct and complementary view of the binding event.[19] Understanding the thermodynamic drivers (whether the binding is enthalpy-driven or entropy-driven) provides deep mechanistic insight that is invaluable for lead optimization.[15] For instance, a large enthalpic contribution often suggests strong hydrogen bonding and van der Waals interactions, which can be rationally engineered.
Detailed ITC Protocol for CDK2 Engagement
Sample Preparation: Prepare purified CDK2/CycA protein at a known concentration (e.g., 10-20 µM) in a well-defined buffer (e.g., PBS). Prepare a stock of 1-(Cyclobutylcarbonyl)-1,4-diazepane at a concentration 10-15 times higher than the protein (e.g., 150-200 µM) in the exact same buffer to minimize heats of dilution.
Instrument Setup: Equilibrate the instrument to the desired temperature (e.g., 25°C). Load the protein solution into the sample cell and the compound solution into the injection syringe.
Titration: Perform a series of small, sequential injections (e.g., 2 µL) of the compound into the protein solution, allowing the system to reach equilibrium after each injection.
Data Analysis: The raw data (power vs. time) is integrated to yield the heat change per injection. This is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable model (e.g., one-site binding) to calculate K_D, stoichiometry (n), and ΔH. The change in entropy (ΔS) is calculated from these values.
Comparative Analysis: Synthesizing the Evidence
No single method tells the whole story. A confident declaration of target engagement relies on the convergence of evidence from these orthogonal approaches.
Caption: Cross-validation logic using orthogonal methods.
Requires purified, active protein; potential for surface artifacts
Lower throughput; indirect measure of affinity
Requires larger amounts of pure protein; sensitive to buffer mismatch
Use Case
Primary screen; SAR; kinetic optimization
Orthogonal validation; proof of cell penetration
Lead optimization; mechanistic studies
Conclusion
For 1-(Cyclobutylcarbonyl)-1,4-diazepane, a robust target engagement dossier would be built as follows:
Primary Evidence (SPR/ITC): Demonstrate a direct, high-affinity interaction with purified CDK2, quantifying the binding kinetics and thermodynamic drivers.
Orthogonal Confirmation (CETSA): Show a clear thermal stabilization of CDK2 in compound-treated cells, proving that the molecule reaches and engages its target in a native cellular environment.
References
Vertex AI Search. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
National Institutes of Health (NIH). (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
Springer Link. (n.d.). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells.
BenchChem. (n.d.). Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA) for Heptamidine Target Engagement.
YouTube. (2021).
PubMed Central (PMC). (n.d.). Target Validation: Linking Target and Chemical Properties to Desired Product Profile.
ACS Publications. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
PubMed. (2020). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy.
TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC)
PubMed Central (PMC). (2023).
PubMed Central (PMC). (n.d.). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands.
PubMed. (n.d.).
PubMed. (n.d.).
MDPI. (2020). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy.
Taylor & Francis Online. (2024). Validation guidelines for drug-target prediction methods.
Malvern Panalytical. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions.
University College London (UCL). (n.d.).
DiVA portal. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology.
PubMed. (2017). Discovery and structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as novel human kallikrein 7 inhibitors.
Sci-Hub. (2020). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy.
Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.
PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins.
ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
The American Society for Pharmacology and Experimental Therapeutics. (2019). Using Target Engagement Biomarkers to Predict Clinical Efficacy of MetAP2 Inhibitors.
White Rose Research Online. (n.d.).
ResearchGate. (2025). Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery.
PubMed. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands.
A Researcher's Guide to Benchmarking Novel Sigma Receptor Modulators: The Case of 1-(Cyclobutylcarbonyl)-1,4-diazepane
In the dynamic field of neuropharmacology and drug discovery, the sigma receptors, σ1 and σ2, have emerged as enigmatic and promising targets for therapeutic intervention in a range of disorders, from neurodegenerative d...
Author: BenchChem Technical Support Team. Date: February 2026
In the dynamic field of neuropharmacology and drug discovery, the sigma receptors, σ1 and σ2, have emerged as enigmatic and promising targets for therapeutic intervention in a range of disorders, from neurodegenerative diseases and psychiatric conditions to chronic pain and cancer.[1][2] The development of novel modulators with improved selectivity and efficacy is a critical endeavor. This guide provides a comprehensive framework for benchmarking a novel compound, 1-(Cyclobutylcarbonyl)-1,4-diazepane, against established sigma receptor modulators.
While specific experimental data for 1-(Cyclobutylcarbonyl)-1,4-diazepane is not yet publicly available, its 1,4-diazepane core represents a promising scaffold for sigma receptor ligands.[1] This guide will, therefore, not only compare the known pharmacological profiles of standard modulators but also present a detailed roadmap for the comprehensive evaluation of this novel agent, empowering researchers to systematically characterize its potential.
The Allure of Sigma Receptors: A Primer
Sigma receptors, once misclassified as opioid receptors, are now understood to be unique protein entities with distinct pharmacological profiles and physiological roles.[1]
The σ1 Receptor (σ1R): A 223-amino acid chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[1] It plays a crucial role in regulating intracellular calcium signaling, ion channel function, and cellular stress responses.[3][4][5] Modulation of σ1R has shown therapeutic potential for neuroprotection, cognition enhancement, and antidepressant effects.[2][6]
The σ2 Receptor (σ2R): Identified as the 21.5 kDa protein TMEM97, the σ2 receptor is also an intracellular protein.[7][8] It is implicated in cell proliferation, lipid metabolism, and neuronal signaling.[7] The overexpression of σ2R in various tumor cell lines has made it an attractive target for cancer diagnostics and therapeutics.
Established Sigma Receptor Modulators: The Benchmarks
A thorough understanding of the pharmacological properties of well-characterized sigma receptor modulators is essential for contextualizing the profile of a novel compound. The following table summarizes the binding affinities of three widely used tool compounds.
Antidepressant, anxiolytic, and neuroprotective research.
1,3-di-o-tolylguanidine (DTG)
Non-selective Agonist
69
21
~3-fold for σ2R
Radioligand for σ2R binding assays (with σ1R masked).
Benchmarking 1-(Cyclobutylcarbonyl)-1,4-diazepane: A Proposed Workflow
The following sections outline a comprehensive, multi-tiered approach to systematically characterize the pharmacological profile of 1-(Cyclobutylcarbonyl)-1,4-diazepane.
Tier 1: In Vitro Characterization - Binding and Functional Assays
The initial step is to determine the compound's affinity and functional activity at both sigma receptor subtypes.
1. Radioligand Binding Assays:
These assays are fundamental for determining the binding affinity (Kᵢ) of the test compound for σ1 and σ2 receptors.
Objective: To quantify the affinity of 1-(Cyclobutylcarbonyl)-1,4-diazepane for σ1 and σ2 receptors.
Methodology:
Prepare cell membrane homogenates from tissues or cell lines expressing the target receptors (e.g., guinea pig brain for σ1R, rat liver for σ2R).
Incubate the membrane homogenates with a specific radioligand (-pentazocine for σ1R; [³H]DTG for σ2R with a masking agent for σ1R like (+)-pentazocine) and varying concentrations of the test compound.
Separate bound from free radioligand via vacuum filtration.
Quantify the bound radioactivity using liquid scintillation counting.
Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of radioligand binding) and convert it to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining sigma receptor binding affinity.
2. Functional Assays:
Determining whether a compound acts as an agonist, antagonist, or allosteric modulator is crucial.
Objective: To characterize the functional activity of 1-(Cyclobutylcarbonyl)-1,4-diazepane at σ1 and σ2 receptors.
Methodology for σ1R (Neurite Outgrowth Assay):
Culture PC12 cells in a low-serum medium.
Treat cells with Nerve Growth Factor (NGF) to induce neurite outgrowth.
Co-treat with varying concentrations of the test compound.
After a set incubation period (e.g., 48-72 hours), fix and stain the cells.
Quantify neurite length and number using microscopy and image analysis software. An agonist effect would be expected to potentiate NGF-induced neurite outgrowth, similar to known agonists like PRE-084.
Methodology for σ2R (Calcium Mobilization Assay):
Load σ2R-expressing cells (e.g., SH-SY5Y neuroblastoma cells) with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
Establish a baseline fluorescence reading.
Stimulate the cells with a known agonist to induce calcium release from the ER.
Pre-incubate cells with the test compound to assess its ability to modulate the agonist-induced calcium signal. An antagonist would be expected to block this effect.
Sigma-1 Receptor Signaling Pathway
Caption: Simplified σ1R signaling cascade upon activation.
Tier 2: In Vivo Pharmacological Profiling
Following promising in vitro results, the next logical step is to evaluate the compound's effects in living organisms.
Objective: To assess the in vivo efficacy of 1-(Cyclobutylcarbonyl)-1,4-diazepane in relevant animal models.
Recommended Models:
Forced Swim Test (Antidepressant-like Effects): Mice or rats are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured. A decrease in immobility time is indicative of an antidepressant-like effect.
Novel Object Recognition Test (Pro-cognitive Effects): This test assesses learning and memory. Animals are familiarized with two identical objects. After a delay, one object is replaced with a novel one. The time spent exploring the novel object is a measure of recognition memory.
Neuropathic Pain Models (e.g., Chronic Constriction Injury): A surgical procedure is performed to induce a nerve injury that results in hypersensitivity to thermal and mechanical stimuli. The ability of the test compound to reverse this hypersensitivity is measured.
Experimental Workflow for In Vivo Behavioral Testing
Caption: General workflow for in vivo behavioral studies.
Concluding Remarks
The systematic benchmarking of novel compounds is the cornerstone of modern drug discovery. While the specific pharmacological profile of 1-(Cyclobutylcarbonyl)-1,4-diazepane remains to be elucidated, the 1,4-diazepane scaffold holds considerable promise for the development of new sigma receptor modulators.[1] By following the comprehensive in vitro and in vivo testing funnel outlined in this guide, researchers can effectively characterize this and other novel compounds, comparing their properties to established benchmarks and ultimately paving the way for the next generation of therapeutics targeting the enigmatic sigma receptors.
References
Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. [Link]
PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. PubMed Central. [Link]
Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. PubMed Central. [Link]
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A Comparative Analysis of 1,4-Diazepane and 1,5-Benzodiazepine Derivatives: Synthesis, Properties, and Pharmacological Profiles
This guide provides a detailed comparative study of two prominent seven-membered heterocyclic scaffolds: 1,4-diazepane and 1,5-benzodiazepine. As core structures in numerous pharmacologically active compounds, a clear un...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed comparative study of two prominent seven-membered heterocyclic scaffolds: 1,4-diazepane and 1,5-benzodiazepine. As core structures in numerous pharmacologically active compounds, a clear understanding of their distinct synthetic routes, chemical characteristics, and biological activities is crucial for researchers and professionals in drug development. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices and to ground all claims in authoritative, verifiable data.
Introduction: Structural and Chemical Distinctions
At the heart of this comparison are two structurally related but distinct heterocyclic systems. The 1,4-diazepane is a saturated seven-membered ring containing two nitrogen atoms at positions 1 and 4.[1][2] In contrast, the benzodiazepine scaffold features a benzene ring fused to a diazepine ring.[3] The placement of the nitrogen atoms within the diazepine ring gives rise to different isomers, with the 1,4- and 1,5-benzodiazepines being the most pharmacologically significant.[4]
1,5-Benzodiazepines are formally 2,3-benzo annelated derivatives of 1,4-diazepines.[5] This fusion of a benzene ring fundamentally alters the molecule's electronics, conformation, and, consequently, its chemical and biological properties. 1,5-Benzodiazepine derivatives exhibit a broad spectrum of activities, including well-known tranquilizing, anticonvulsant, and sedative effects.[5][6] 1,4-Benzodiazepines, exemplified by the classic drug diazepam, are renowned for their anxiolytic, anticonvulsant, and hypnotic properties.[7][8] The non-benzofused 1,4-diazepane scaffold, while less explored in the context of CNS activity, has emerged as a key pharmacophore in other therapeutic areas, such as anticoagulants.[9]
A key chemical distinction lies in their relative basicity and lipophilicity. For instance, in a comparison between the 1,4-benzodiazepine diazepam and the 1,5-benzodiazepine clobazam, diazepam possesses a weakly basic imine group, whereas clobazam has acidic methylene protons.[10] Furthermore, the imine function of diazepam is more lipophilic than the more hydrophilic carboxamide group found in clobazam, differences that significantly impact their pharmacokinetic profiles.[10]
Caption: Core structural differences between the evaluated heterocyclic systems.
Comparative Synthesis Strategies
The synthetic accessibility of a scaffold is a primary consideration in drug discovery. The routes to 1,4-diazepanes and 1,5-benzodiazepines are distinct, largely dictated by their respective structural features.
Synthesis of 1,5-Benzodiazepine Derivatives
The most prevalent and efficient method for synthesizing the 1,5-benzodiazepine core involves the condensation of an o-phenylenediamine (OPDA) with a suitable three-carbon electrophile.[4][6] This reaction is versatile and can be catalyzed by a wide range of acidic catalysts.
Causality of Experimental Choice: The selection of o-phenylenediamine as a starting material is logical due to its commercial availability and the presence of two nucleophilic amine groups positioned perfectly for cyclization into a seven-membered ring. The choice of ketone (or β-diketone/α,β-unsaturated carbonyl) provides a straightforward method to introduce substituents at the C2 and C4 positions of the final product, allowing for rapid library generation for structure-activity relationship (SAR) studies.[3][4] The use of an acid catalyst, such as H-MCM-22, Phenylboronic acid, or even simple acetic acid, is crucial to activate the ketone's carbonyl group towards nucleophilic attack by the diamine.[6][11][12]
Caption: General workflow for the synthesis of 1,5-benzodiazepine derivatives.
Synthesis of 1,4-Diazepane and 1,4-Benzodiazepine Derivatives
The synthesis of the 1,4-isomers is more complex. For 1,4-benzodiazepines, a common strategy involves the reaction of 2-aminobenzophenones with α-amino acids or their derivatives.[7] This multi-step process typically requires protection/deprotection steps and cyclization conditions that are more specific than those for the 1,5-isomers.
The synthesis of the non-benzofused 1,4-diazepane scaffold often involves the cyclization of a linear precursor containing two nitrogen atoms separated by a two- and three-carbon chain. This can be achieved through methods like reductive amination or by reacting a diamine (like ethylenediamine) with a suitable three-carbon dielectrophile.
Causality of Experimental Choice: The synthetic route for 1,4-benzodiazepines is dictated by the need to control the regiochemistry of the nitrogen placement. Using a pre-functionalized benzene ring (like 2-aminobenzophenone) and an amino acid ensures the correct 1,4-arrangement. The complexity and lower yields often associated with these routes, compared to 1,5-benzodiazepine synthesis, highlight a trade-off between synthetic ease and achieving a specific, desired chemical architecture.
Pharmacological Activity: A Head-to-Head Comparison
While both scaffolds can be tailored to interact with a variety of biological targets, their derivatives have historically been developed for different therapeutic applications.
The vast majority of clinically used benzodiazepines are 1,4-benzodiazepine derivatives. Their mechanism of action is well-established: they act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[5] This leads to the classic spectrum of benzodiazepine effects.
1,5-Benzodiazepines, such as clobazam, also exhibit anticonvulsant and anxiolytic properties, acting through the GABA-A receptor.[5][14] However, comparative studies have sought to determine if the different scaffold offers a better therapeutic window. For example, a study comparing the anticonvulsant effects of clobazam (1,5-) with diazepam (1,4-) and clonazepam (1,4-) in kindled rats found that all were effective.[14] The order of potency was clonazepam > diazepam > clobazam.[14] When comparing anticonvulsant efficacy versus motor impairment, clonazepam and diazepam showed more favorable profiles than clobazam in that specific model, underscoring that the 1,5-scaffold does not inherently guarantee a superior separation of desired and adverse effects.[14]
Derivatives of the non-benzofused 1,4-diazepane are less commonly associated with potent CNS activity, though some have been explored for antipsychotic and anxiolytic potential.[15][16] Their flexible, non-planar structure generally results in a different pharmacophore shape compared to the more rigid, planar benzodiazepines, leading them to interact with different biological targets.
Antimicrobial and Anticancer Activity
Both 1,4- and 1,5-benzodiazepine derivatives have shown promise beyond the CNS. Various substituted 1,5-benzodiazepines have been reported to possess antibacterial and antifungal properties.[5][13] Similarly, certain 1,4-diazepine derivatives have been investigated for their anticancer activity.[17] This highlights the versatility of these seven-membered rings as privileged scaffolds that can be decorated with different functional groups to target a wide array of biological systems.
Other Therapeutic Areas: The Case of 1,4-Diazepane
A compelling example of the divergent applications of these scaffolds is the development of 1,4-diazepane derivatives as Factor Xa (fXa) inhibitors.[9] Factor Xa is a serine protease critical to the blood coagulation cascade, making it a key target for new antithrombotic drugs.[9] In this context, the 1,4-diazepane moiety was specifically designed to interact with the S4 aryl-binding domain of the fXa active site, a role for which its three-dimensional structure is better suited than the more planar benzodiazepine core.[9] The investigational compound YM-96765, a 1,4-diazepane derivative, showed potent fXa inhibition (IC₅₀ = 6.8 nM) and effective antithrombotic activity in preclinical models.[9]
Experimental Protocols: A Validated Approach
To ensure scientific integrity, described protocols must be self-validating. This includes precise steps, defined reagents, and clear methods for characterization and evaluation.
Protocol 4.1: Synthesis of a 2,4-disubstituted-1,5-benzodiazepine derivative
This protocol describes a general, high-yield synthesis via the condensation of o-phenylenediamine and a ketone, catalyzed by H-MCM-22.[6][18]
Objective: To synthesize a representative 1,5-benzodiazepine derivative for subsequent biological evaluation.
Materials:
o-phenylenediamine (1.0 mmol)
Acetone (or other ketone) (2.2 mmol)
H-MCM-22 catalyst (25 mg)
Acetonitrile (5 mL)
Standard laboratory glassware, magnetic stirrer, and reflux apparatus.
Thin Layer Chromatography (TLC) apparatus.
Filtration apparatus.
Procedure:
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine o-phenylenediamine (1.0 mmol), the chosen ketone (2.2 mmol), H-MCM-22 catalyst (25 mg), and acetonitrile (5 mL).
Reaction Execution: Stir the mixture at room temperature. The reaction progress is monitored by TLC (e.g., using a hexane:ethyl acetate mobile phase). The reaction is typically complete within 1-3 hours.[6][18]
Catalyst Removal: Upon completion, filter the reaction mixture to recover the solid H-MCM-22 catalyst. The catalyst can be washed, dried, and reused.
Product Isolation: Evaporate the solvent from the filtrate under reduced pressure.
Purification & Validation: The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol). The purity and identity of the final compound should be confirmed by measuring its melting point and analyzing it via spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR). A sharp melting point and clean spectra validate the success of the synthesis.
Protocol 4.2: Evaluation of Anxiolytic Activity using the Elevated Plus Maze (EPM)
The EPM is a standard preclinical behavioral assay for assessing anxiety-like behavior in rodents. It is based on the animal's natural aversion to open and elevated spaces.[19][20]
Objective: To compare the anxiolytic effects of a test compound (e.g., a synthesized benzodiazepine derivative) to a vehicle control and a standard drug (diazepam).
Materials:
Elevated Plus Maze apparatus (two open arms and two closed arms, elevated from the floor).
Test animals (e.g., Wistar albino rats).
Test compound, vehicle (e.g., 0.1% carboxymethylcellulose), and Diazepam (1 mg/kg).[20]
Syringes for oral or intraperitoneal administration.
Video tracking software for automated scoring.
Procedure:
Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
Dosing: Administer the test compound, vehicle, or diazepam to their respective animal groups (n=6-8 per group) via the chosen route (e.g., orally). Allow for an appropriate absorption period (e.g., 60 minutes post-oral administration).[20]
EPM Test: Place one animal at a time in the center of the maze, facing an open arm. Allow the animal to explore the maze freely for a 5-minute session.
Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms. An anxiolytic effect is indicated by a statistically significant increase in the time spent in and/or entries into the open arms compared to the vehicle-treated group.[20]
Validation and Analysis: The inclusion of a vehicle control group establishes the baseline behavior, while the diazepam group serves as a positive control to validate the assay's sensitivity. Data are analyzed using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test.[20]
Conclusion
The 1,4-diazepane and 1,5-benzodiazepine scaffolds, while structurally related, offer distinct advantages and opportunities for drug discovery. 1,5-Benzodiazepines are readily synthesized and possess a wide range of biological activities, particularly within the CNS.[5] The 1,4-benzodiazepine isomer remains the dominant scaffold for clinically approved anxiolytics and anticonvulsants due to its finely-tuned interaction with the GABA-A receptor.[7][8] The non-benzofused 1,4-diazepane offers a more flexible, three-dimensional structure that has proven highly effective for designing inhibitors of targets outside the CNS, such as the enzyme Factor Xa.[9] The choice between these scaffolds is therefore a strategic one, guided by the therapeutic target, the desired pharmacological profile, and the feasibility of the synthetic routes required to achieve the necessary molecular diversity.
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Assessing the Selectivity of Novel 1,4-Diazepane Analogs: A Comparative Guide for Preclinical Research
For researchers and drug development professionals, the journey from a promising chemical scaffold to a viable clinical candidate is paved with rigorous scientific validation. A critical milestone in this process is the...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, the journey from a promising chemical scaffold to a viable clinical candidate is paved with rigorous scientific validation. A critical milestone in this process is the comprehensive assessment of a compound's selectivity. This guide provides an in-depth, technically focused framework for evaluating the selectivity of novel compounds, using the hypothetical molecule 1-(Cyclobutylcarbonyl)-1,4-diazepane as a case study. While specific data for this exact molecule is not publicly available, the principles and methodologies outlined here are universally applicable for the characterization of novel chemical entities.
The 1,4-diazepane core is a recognized privileged scaffold in medicinal chemistry, with derivatives showing activity at various G protein-coupled receptors (GPCRs) and other targets, including cannabinoid receptor 2 (CB2) and sigma receptors.[1][2][3] Therefore, a thorough understanding of a novel analog's selectivity is paramount to predicting its therapeutic potential and potential for off-target effects.[4][5]
The Imperative of Selectivity Profiling
Selectivity, in the context of pharmacology, refers to a drug's ability to bind to its intended target with high affinity, while having significantly lower affinity for other biomolecules in the body.[6][7] Poor selectivity can lead to undesirable side effects, toxicity, and ultimately, clinical trial failure.[4][5] A robust selectivity assessment, therefore, is not merely a data-gathering exercise but a foundational component of a self-validating preclinical package, as mandated by regulatory bodies like the FDA.[8][9][10]
This guide will delineate a tiered approach to selectivity profiling, beginning with in vitro binding and functional assays and progressing to more complex cellular and in vivo models. We will explore the "why" behind experimental choices, ensuring that each step provides a clear, actionable understanding of the compound's behavior.
Tier 1: Foundational In Vitro Selectivity Assessment
The initial phase of selectivity profiling aims to establish the fundamental binding characteristics of the test compound. Radioligand binding assays are the gold standard for this purpose, providing quantitative data on affinity (Ki) and receptor density (Bmax).[11][12][13]
The primary objective is to determine the affinity of 1-(Cyclobutylcarbonyl)-1,4-diazepane for its intended target and a panel of relevant off-targets. Based on existing literature for the 1,4-diazepane scaffold, a primary target could be the CB2 receptor, with the CB1 receptor and sigma-1 and sigma-2 receptors as key off-targets.[1][2][3]
Workflow for Radioligand Competition Binding Assay
Caption: Workflow for a typical cAMP functional assay.
Cell Culture: Plate cells expressing the receptor of interest in a suitable multi-well plate.
Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and raise intracellular cAMP levels.
Compound Treatment: Add varying concentrations of 1-(Cyclobutylcarbonyl)-1,4-diazepane.
Incubation: Incubate for a defined period to allow for receptor-mediated modulation of cAMP production.
Cell Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
[14]6. Data Analysis: Plot the cAMP levels against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
For Gq-coupled receptors, a calcium flux assay would be more appropriate. [15][16][17][18]These assays utilize fluorescent calcium indicators to measure changes in intracellular calcium upon receptor activation.
[16][18]
Comparative Functional Data
Compound
Assay
EC50/IC50 (nM)
Functional Activity
1-(Cyclobutylcarbonyl)-1,4-diazepane
CB2 cAMP
25 (IC50)
Antagonist
CB1 cAMP
>10,000
No significant activity
Reference Compound A
CB2 cAMP
15 (EC50)
Agonist
CB1 cAMP
150 (EC50)
Agonist
This data would indicate that 1-(Cyclobutylcarbonyl)-1,4-diazepane is a selective antagonist of the CB2 receptor.
Tier 3: In Vivo Confirmation and Safety Pharmacology
Positive in vitro selectivity data must be validated in a more physiologically relevant context. [19]Preclinical in vivo studies are designed to assess the compound's efficacy, pharmacokinetic/pharmacodynamic (PK/PD) relationship, and potential for adverse effects. [10][19][20]These studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations.
[8]
Experimental Design: In Vivo Models
The choice of in vivo model depends on the therapeutic indication. For a CB2 antagonist, a model of neuropathic pain or inflammation could be appropriate.
Key Considerations for In Vivo Studies:
Dose-Response Relationship: Establish the relationship between the administered dose and the desired pharmacological effect.
[10]* Target Engagement: Confirm that the compound is reaching and interacting with its intended target in the living animal.
Side Effect Profiling: Monitor for any observable adverse effects, which could be indicative of off-target activity.
Comparison to a Standard-of-Care: Benchmark the performance of the test compound against an existing therapeutic agent.
[9]
Conclusion: A Pathway to Confident Drug Development
The comprehensive assessment of selectivity is a cornerstone of modern drug discovery. By employing a tiered approach that integrates in vitro binding and functional assays with in vivo validation, researchers can build a robust data package that clearly defines a compound's pharmacological profile. This systematic approach, grounded in sound scientific principles and rigorous experimental design, is essential for identifying promising drug candidates and mitigating the risks of late-stage attrition. The methodologies described in this guide provide a blueprint for the thorough characterization of novel chemical entities like 1-(Cyclobutylcarbonyl)-1,4-diazepane, ultimately paving the way for the development of safer and more effective medicines.
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